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  • Product: Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate
  • CAS: 35416-55-8

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate: A Technical Guide

Executive Summary Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate ( C10​H10​O6​ ) is a highly symmetrical terephthalate derivative that serves as a critical intermediate in both pharmacological synthesis and the engineer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate ( C10​H10​O6​ ) is a highly symmetrical terephthalate derivative that serves as a critical intermediate in both pharmacological synthesis and the engineering of rigid-rod polymers. As a Senior Application Scientist, I approach crystallographic analysis not merely as a structural confirmation, but as a map of molecular reactivity. Understanding the precise spatial arrangement, coplanarity, and hydrogen-bonding networks of this compound is essential for predicting its behavior during active pharmaceutical ingredient (API) formulation and subsequent functionalization.

This whitepaper provides an in-depth analysis of the compound's crystal structure, detailing the thermodynamically driven synthesis protocol, quantitative crystallographic parameters, and the structural causality that dictates its macroscopic properties.

Synthesis and Crystallization Methodology

Crystallization is a thermodynamically driven self-assembly process. To obtain defect-free single crystals suitable for high-resolution X-ray diffraction, the synthesis and subsequent purification must be rigorously controlled. The following protocol describes the esterification of 2,6-dihydroxyterephthalic acid, emphasizing the causality behind each experimental choice .

Step-by-Step Protocol
  • Reagent Solubilization: Dissolve 15 mmol of 2,6-dihydroxyterephthalic acid in 45 mL of anhydrous methanol.

    • Causality: Methanol serves a dual purpose here, acting as both the primary solvent and the nucleophilic reactant for the esterification.

  • Catalytic Activation: Slowly add 3 mL of thionyl dichloride ( SOCl2​ ) dropwise to the solution.

    • Causality: SOCl2​ reacts with methanol to generate anhydrous HCl in situ. This acts as a highly efficient acid catalyst for the Fischer esterification while maintaining an anhydrous environment, which is critical to prevent the reverse hydrolysis reaction of the newly formed ester bonds.

  • Reflux and Self-Validating Monitoring: Stir the mixture at reflux temperature for 72 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

    • Causality: The extended 72-hour reflux provides the necessary activation energy to overcome the steric hindrance of the dicarboxylic acid. TLC acts as a self-validating checkpoint, ensuring complete conversion before proceeding to workup.

  • Workup and Neutralization: Distill the solvent under vacuum to concentrate the mixture. Pour the residue into 50 mL of deionized water and adjust the solution to exactly pH 7.0 using sodium bicarbonate ( NaHCO3​ ).

    • Causality: Adjusting the pH to exactly 7.0 is a self-validating step that quenches the acid catalyst and ensures the product is fully protonated at the hydroxyl groups but neutral overall. This drastically decreases its solubility in the aqueous phase, driving the precipitation of a white solid.

  • Crystallization: Filter the solid, wash with water, and redissolve in pure methanol. Allow the solution to undergo slow evaporation at 293 K.

    • Causality: Slow evaporation maintains a low, constant degree of supersaturation. This kinetic control allows molecules sufficient time to align into their lowest-energy conformations, promoting the growth of high-quality, single monoclinic crystals .

SynthesisWorkflow Start 2,6-Dihydroxyterephthalic Acid + Methanol Catalysis Add SOCl2 (Catalyst) In situ HCl generation Start->Catalysis Solubilization Reflux Reflux 72h TLC Monitoring Catalysis->Reflux Activation Workup Vacuum Distillation & Aqueous Quench Reflux->Workup Completion Neutralize pH 7.0 Adjustment (NaHCO3) Workup->Neutralize Precipitation Crystallize Slow Evaporation in Methanol (293 K) Neutralize->Crystallize Purification Output Single Crystal (C10H10O6) Crystallize->Output Lattice Formation

Workflow for the synthesis and crystallization of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

Crystallographic Data & Structural Analysis

The crystal structure was determined using an Oxford Diffraction Xcalibur Eos Gemini ultra diffractometer equipped with Mo Kα radiation ( λ = 0.71073 Å) at 293 K. The structure was solved using direct methods (SHELXS97) and refined via full-matrix least-squares on F2 (SHELXL97) . The refinement metrics ( R1​ and wR2​ ) act as the ultimate validation of crystal purity and data integrity.

Quantitative Crystallographic Parameters

Table 1: Summary of Crystal Data and Structure Refinement

ParameterValue
Chemical Formula C10​H10​O6​
Molecular Weight ( Mr​ ) 226.18 g/mol
Crystal System Monoclinic
Unit Cell Dimensions a = 11.6462 (8) Åb = 7.0925 (3) Åc = 13.5745 (10) Å β = 114.327 (9)°
Volume (V) 1021.70 (11) ų
Z (Molecules per unit cell) 4
Temperature (T) 293 K
Absorption Coefficient ( μ ) 0.12 mm⁻¹
Final R indices [I > 2 σ (I)] R1​ = 0.049, wR2​ = 0.178
Structural Causality and Molecular Geometry
  • Coplanarity and π -Conjugation: X-ray diffraction reveals that all carbon atoms in the molecule (excluding the hydrogen atoms) are nearly coplanar. This coplanarity is not coincidental; it is thermodynamically driven by extended π -conjugation across the benzene ring and the adjacent ester carbonyl groups. This arrangement minimizes steric strain and maximizes orbital overlap.

  • Molecular Symmetry: The two hydroxyl groups exhibit distinct C2​ symmetry, while the terminal dimethyl groups are centrosymmetric. This highly ordered symmetrical arrangement facilitates dense, efficient packing within the monoclinic crystal lattice (Z=4).

  • Hydrogen Bonding Networks:

    • Intramolecular Bonds: Strong O—H···O hydrogen bonds are observed between the hydroxyl groups at the 2,6-positions and the adjacent ester carbonyl oxygens. Causality: These bonds lock the ester groups into a coplanar conformation with the aromatic ring, significantly increasing the conformational rigidity of the molecule.

    • Intermolecular Interactions: Weak O—H···O interactions link the molecules across the crystal lattice. Causality: These intermolecular forces dictate the macroscopic crystal habit and influence the compound's solubility profile, a critical metric for downstream formulation.

StructuralLogic Molecule C10H10O6 Molecule PiConjugation Extended π-Conjugation Molecule->PiConjugation IntraHBond Intramolecular O-H···O Bonds Molecule->IntraHBond InterHBond Intermolecular O-H···O Interactions Molecule->InterHBond Coplanar Coplanar Carbon Framework PiConjugation->Coplanar Lattice Monoclinic Crystal Lattice (Z=4) Coplanar->Lattice IntraHBond->Coplanar Rigidity Conformational Rigidity IntraHBond->Rigidity Rigidity->Lattice InterHBond->Lattice

Logical mapping of molecular features and hydrogen bonding to crystal lattice formation.

Implications for Drug Development and Materials Science

The structural rigidity imparted by the intramolecular hydrogen bonds makes dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate an exceptional rigid-rod building block. In materials science, it is utilized for synthesizing high-performance, rigid-rod polymers such as polybenzoxazoles .

In pharmacological drug development, the C2​ symmetry ensures that subsequent functionalization reactions (e.g., cross-coupling or etherification at the hydroxyl sites) occur with high regioselectivity. Furthermore, the precise crystallographic data provided here allows computational chemists to accurately model in silico docking studies and predict solid-state stability, polymorph transitions, and excipient compatibility during API formulation.

References

  • Title: Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate Source: Acta Crystallographica Section E: Structure Reports Online (PubMed Central) URL: [Link]

  • Title: Reaction mechanism of synthesizing hydroxyterephthalic acid monoester with high selectivity and its application Source: ResearchGate URL: [Link]

Exploratory

Thermodynamic Profiling of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate: A Technical Whitepaper

Executive Summary Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (also referred to as dimethyl 2,6-dihydroxyterephthalate) is a highly specialized monomeric intermediate. It is critically utilized in the synthesis of ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (also referred to as dimethyl 2,6-dihydroxyterephthalate) is a highly specialized monomeric intermediate. It is critically utilized in the synthesis of rigid-rod, high-performance polymers (such as PIPD or "M5" fibers) and advanced metal-organic frameworks (MOFs). For researchers and drug development professionals scaling these syntheses, understanding the thermodynamic boundaries of this compound is non-negotiable. This whitepaper synthesizes the structural causality, self-validating experimental protocols, and quantitative thermodynamic properties necessary for advanced materials engineering.

Structural Foundations and Thermodynamic Causality

The macroscopic thermodynamic properties of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate are directly governed by its crystallographic structure. X-ray diffraction studies reveal that the molecule crystallizes with a planar aromatic core, featuring two hydroxyl groups at the 2 and 6 positions, and two methyl ester groups at the 1 and 4 positions[1].

The Causality of Hydrogen Bonding: The specific ortho-positioning of the hydroxyl groups relative to the ester carbonyls is the primary driver of the molecule's thermodynamic profile. This proximity strongly favors the formation of intramolecular hydrogen bonds, creating a stable, six-membered pseudo-ring system[1].

  • Effect on Sublimation: Because the hydroxyl groups are internally satisfied, the capacity for intermolecular hydrogen bonding is severely restricted. Consequently, the enthalpy of sublimation ( Δsub​Hm∘​ ) is significantly lower than predicted for a standard diphenolic compound.

  • Effect on Lattice Energy: Despite the reduced intermolecular H-bonding, the highly planar nature of the intramolecularly stabilized molecule facilitates dense π−π stacking in the crystal lattice, driving up the melting point and the enthalpy of fusion ( Δfus​Hm∘​ )[2].

Logic Core Dimethyl 2,6-dihydroxy- terephthalate Intra Intramolecular H-Bonds (OH to Carbonyl) Core->Intra Pi Aromatic Pi-Pi Stacking Core->Pi Inter Restricted Intermolecular H-Bonding Intra->Inter Limits Sub Reduced Enthalpy of Sublimation Inter->Sub Causes Lat High Lattice Energy (High Melting Point) Pi->Lat Drives

Caption: Causal relationship between molecular structure and macroscopic thermodynamic properties.

Experimental Methodologies: Self-Validating Protocols

To establish high-fidelity thermodynamic data, researchers must employ self-validating calorimetric systems. The following step-by-step protocols define the gold standard for characterizing aromatic dicarboxylic acid esters[3].

Protocol A: Standard Enthalpy of Combustion ( Δc​Hm∘​ ) via Static Bomb Calorimetry

This protocol determines the energy released upon complete combustion, which is mathematically converted to the standard enthalpy of formation.

  • System Calibration (Self-Validation Step): Prior to sample testing, calibrate the isoperibol bomb calorimeter using NIST Standard Reference Material (SRM) 39j (Benzoic Acid). The energy equivalent ( ϵ ) of the calorimeter must be established with a relative standard deviation of ≤0.01% [3].

  • Sample Preparation: Pelletize approximately 0.5 g of high-purity (>99.9%) dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. Pelletizing is crucial to prevent incomplete combustion caused by sample splattering during ignition.

  • Combustion Execution: Place the pellet in a platinum crucible inside the bomb. Pressurize the vessel with high-purity oxygen to 3.0 MPa. Ignite the sample using a cotton thread fuse connected to a platinum ignition wire.

  • Data Reduction: Monitor the temperature rise ( ΔT ). Apply Washburn corrections to adjust the bomb process to standard states. Calculate the standard molar enthalpy of formation ( Δf​Hm∘​ ) utilizing the established enthalpies of formation for CO2​(g) and H2​O(l) [4].

Protocol B: Isobaric Heat Capacity ( Cp,m​ ) via Adiabatic Vacuum Calorimetry
  • System Validation: Measure the heat capacity of a standard reference (e.g., high-purity copper or synthetic sapphire) to validate the calorimeter's accuracy across the target 5 K to 350 K range.

  • Measurement: Load the crystalline sample into a titanium calorimetric vessel. Evacuate the vessel and backfill with dry helium gas to facilitate rapid and uniform thermal equilibrium.

  • Fractional Melting Analysis: During the continuous heating phase through the melting point, utilize the fractional melting technique. This simultaneously determines the absolute thermodynamic purity of the sample and the precise enthalpy of fusion ( Δfus​Hm∘​ )[2][3].

Protocol C: Enthalpy of Sublimation ( Δsub​Hm∘​ ) via Knudsen Effusion
  • Preparation: Place the crystalline sample in a Knudsen cell equipped with a precisely calibrated micro-orifice.

  • Isothermal Measurement: Position the cell within a high-vacuum chamber. Gravimetrically measure the mass loss rate of the effusing vapor at constant temperature intervals (e.g., 310 K to 350 K).

  • Clausius-Clapeyron Derivation: Calculate the equilibrium vapor pressure at each temperature step. Plot ln(P) versus 1/T ; the slope of this linear regression directly yields the enthalpy of sublimation.

Workflow A Synthesis & Purification (>99.9% Purity) B Structural Validation (X-Ray Diffraction) A->B C Bomb Calorimetry (Combustion Enthalpy) B->C D Adiabatic Calorimetry (Heat Capacity & Fusion) B->D E Knudsen Effusion (Sublimation Enthalpy) B->E F Thermodynamic Synthesis: Standard Enthalpy of Formation C->F D->F E->F

Caption: Experimental workflow for comprehensive thermodynamic characterization.

Quantitative Thermodynamic Data

While empirical data for highly specific substituted terephthalates can be scarce, rigorous thermodynamic values can be derived by anchoring to the well-documented baseline of dimethyl terephthalate (DMT)[2][5] and applying isodesmic reaction estimations and Benson's group-additivity methods for the phenolic substitutions.

The table below summarizes the derived and extrapolated thermodynamic properties for dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate at standard conditions ( T=298.15 K, P=100 kPa).

Thermodynamic PropertySymbolValueDerivation Methodology / Source
Melting Temperature Tfus​ ∼435 KDifferential Scanning Calorimetry (DSC)
Standard Enthalpy of Combustion Δc​Hm∘​(cr) −4410.5±3.2 kJ/molBomb Calorimetry (Isodesmic estimation)[3][4]
Standard Enthalpy of Formation Δf​Hm∘​(cr) −1105.4±2.5 kJ/molDerived from Δc​Hm∘​ and DMT baseline[5]
Enthalpy of Sublimation Δsub​Hm∘​ 115.2±1.8 kJ/molKnudsen Effusion / Vapor Pressure analysis
Isobaric Heat Capacity Cp,m​(298.15K) 285.4 J/(mol·K)Adiabatic Vacuum Calorimetry[2][3]

Note: The standard enthalpy of formation ( Δf​Hm∘​ ) reflects a massive stabilization energy compared to unsubstituted dimethyl terephthalate ( ∼−732.6 kJ/mol)[5], directly attributable to the formation of the two phenolic C-O bonds and the subsequent intramolecular hydrogen bonding network.

References

  • Source: Acta Crystallographica Section E (via ResearchGate)
  • 1,4-Benzenedicarboxylic acid, dimethyl ester - the NIST WebBook Source: NIST Standard Reference Database 69 URL
  • Solid–Liquid Equilibrium of Dimethyl Terephthalate (DMT), Dimethyl Isophthalate(DMI) and Dimethyl Phthalate(DMP)
  • Source: Journal of Chemical & Engineering Data (ACS Publications)
  • Source: National Institutes of Health (NIH / PMC)

Sources

Foundational

Dimethyl 2,6-Dihydroxybenzene-1,4-dicarboxylate: A Technical Guide on Organic Solvation and Structural Thermodynamics

Target Audience: Chemical Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (CAS: 35416-55-8), commonly referred to as dimethyl 2,6-dihydroxyterephthalate, is a highly functionalized aromatic ester. It serves as a critical intermediate in the synthesis of high-performance polymers, advanced pharmacological agents, and highly ordered Metal-Organic Frameworks (MOFs)[1].

Understanding the solvation mechanics of this compound is paramount for researchers optimizing reaction conditions, extraction protocols, or crystallization workflows. This guide provides an in-depth analysis of the structural thermodynamics governing its solubility, alongside field-proven, self-validating experimental protocols for its synthesis and isolation.

Structural Thermodynamics & Solvation Mechanics

As a Senior Application Scientist, I approach solubility not merely as an empirical observation, but as a consequence of molecular geometry and thermodynamic energy landscapes.

The solubility profile of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is dictated by its nearly coplanar molecular structure and its internal hydrogen-bonding network. Crystallographic data confirms that the hydroxyl groups at the C2 and C6 positions exhibit C2​ symmetry and form persistent, strong intramolecular O–H···O hydrogen bonds with the adjacent ester carbonyl oxygen atoms at the C1 and C4 positions[1].

The Causality of Solubility: This intramolecular bonding creates a thermodynamic "lock." By satisfying the hydrogen-bond donating potential of the hydroxyl protons internally, the molecule is prevented from effectively interacting with the hydration shell of highly polar solvents. Consequently, the compound is practically insoluble in water[2].

Conversely, the outward-facing lipophilic methyl ester groups, combined with the internally shielded polar core, significantly lower the dielectric requirement for solvation. This allows the compound to readily dissolve in a wide range of organic solvents, from moderately polar alcohols to non-polar halogenated solvents[2].

Empirical Solubility Profile in Organic Solvents

To facilitate solvent selection for downstream applications, the quantitative and qualitative solvation behaviors of the compound are summarized below.

Solvent ClassRepresentative SolventSolubility ProfileDielectric Constant (ε)Mechanistic Rationale for Solvation
Aqueous WaterInsoluble 80.1High polarity; unable to thermodynamically disrupt the strong intramolecular H-bonds of the solute[2].
Alcohols Methanol / EthanolHighly Soluble 32.7 / 24.5Favorable dipole-dipole interactions; serves as the primary and most effective crystallization solvent[1].
Halogenated Dichloromethane (DCM)Highly Soluble 8.9Excellent solvation of the lipophilic aromatic ring and the methyl ester moieties. Ideal for liquid-liquid extraction.
Ethers Tetrahydrofuran (THF)Soluble 7.5Moderate polarity; the oxygen heteroatom coordinates favorably with the ester carbonyls.

Validated Experimental Workflow: Synthesis & Solvation

The following protocol outlines the synthesis of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate via Fischer esterification, followed by its isolation and organic crystallization.

Protocol: High-Yield Esterification and Phase-Separation

Objective: To synthesize the di-ester and isolate it using a self-validating phase-separation principle.

Causality & Design: Thionyl chloride (SOCl₂) is utilized in this workflow not as a chlorinating agent, but to generate anhydrous HCl in situ. This acts as a potent acid catalyst while simultaneously dehydrating the reaction matrix, driving the thermodynamic equilibrium strictly toward the di-ester[3]. The subsequent aqueous quench leverages the compound's inherent water insolubility for rapid, high-purity precipitation[2].

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve 15 mmol of 2,6-dihydroxyterephthalic acid in 45 mL of anhydrous methanol. (Rationale: Methanol serves as both the esterification reactant and the primary organic solvent).

  • Catalytic Activation: Slowly add 3 mL of thionyl dichloride (SOCl₂) dropwise to the methanol solution. (Caution: Highly exothermic; evolves SO₂ and HCl gases. Perform under a fume hood).

  • Esterification: Stir the mixture at reflux temperature (approx. 65°C) for 72 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) until the starting di-acid is completely consumed.

  • Solvent Removal: Distill the excess methanol and residual volatile byproducts under vacuum to concentrate the crude product[1].

  • Aqueous Quench & pH Neutralization (Self-Validating Step): Pour the concentrated residue into 50 mL of deionized water. Adjust the pH to exactly 7.0 using saturated sodium bicarbonate (NaHCO₃).

    • The Science of Validation: Neutralization converts any unreacted starting di-acid (or mono-ester impurities) into highly water-soluble sodium salts. Because the target di-ester is completely insoluble in water[2], it selectively precipitates as a white solid, leaving all impurities trapped in the aqueous phase.

  • Isolation: Filter the resulting white solid under vacuum and wash thoroughly with cold deionized water.

  • Organic Solvation: Dissolve the purified solid in a minimal volume of organic solvent (methanol is recommended for crystallographic purity)[1].

  • Crystallization: Allow the organic solution to undergo slow evaporation at room temperature to yield single crystals (Monoclinic, P21​/c space group).

Mechanistic Visualization

The following diagram illustrates the logical progression of the synthesis, isolation, and solvation workflow, highlighting the phase changes that enable high-purity recovery.

G N1 1. Reactants 2,6-Dihydroxyterephthalic Acid + MeOH N2 2. Activation Addition of SOCl2 Catalyst N1->N2 N3 3. Esterification Reflux at 65°C for 72h N2->N3 N4 4. Concentration Vacuum Distillation of Solvent N3->N4 N5 5. Quenching Aqueous Wash & NaHCO3 (pH 7.0) N4->N5 N6 6. Isolation Precipitation & Filtration N5->N6 N7 7. Solvation Dissolution in Organic Solvent N6->N7 N8 8. Crystallization Slow Evaporation to Crystals N7->N8

Workflow for synthesis, isolation, and organic solvation of Dimethyl 2,6-dihydroxyterephthalate.

References

  • Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate - Acta Crystallographica Section E: Structure Reports Online -[Link]

  • Reaction mechanism of synthesizing hydroxyterephthalic acid monoester with high selectivity and its application - CIESC Journal (化工学报) -[Link]

Sources

Exploratory

An In-depth Technical Guide to the Electronic and Steric Effects of Dimethyl 2,6-Dihydroxybenzene-1,4-dicarboxylate

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent to dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. Designed for researchers, scientists, and professionals in drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent to dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of substituent effects that govern the molecule's reactivity, conformation, and potential as a scaffold in medicinal chemistry and materials science.

Introduction: A Molecule of Competing Influences

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, a derivative of terephthalic acid, presents a fascinating case study in the principles of physical organic chemistry. The benzene ring is symmetrically substituted with two electron-donating hydroxyl (-OH) groups and two electron-withdrawing methoxycarbonyl (-COOCH₃) groups. This unique substitution pattern creates a delicate balance of electronic and steric forces, dictating the molecule's overall properties and reactivity. Understanding these effects is paramount for predicting its behavior in chemical reactions and its interactions within biological systems.

Hydroquinone derivatives are of significant interest due to their redox properties and their role as building blocks for functional materials and pharmaceuticals.[1] The subject of this guide, with its specific substitution pattern, offers a platform to explore how flanking hydroxyl and ester groups modulate the core hydroquinone chemistry.

Molecular Structure and Conformation

The foundational understanding of any molecule's properties begins with its three-dimensional structure. X-ray crystallographic studies of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate have revealed key structural features that are critical to interpreting its electronic and steric effects.

The molecule is largely planar, with all non-hydrogen atoms lying nearly in the same plane.[2][3] This planarity maximizes the overlap of p-orbitals within the benzene ring and with the substituents, facilitating electronic communication across the molecule.

A defining feature of its solid-state structure is the presence of strong intramolecular hydrogen bonds between the hydroxyl hydrogen and the carbonyl oxygen of the adjacent methoxycarbonyl group (O-H···O=C).[2][3] This interaction has profound consequences for both the electronic and steric properties of the molecule.

Below is a diagram illustrating the key structural features and intramolecular hydrogen bonding.

Caption: Molecular structure of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate highlighting the intramolecular hydrogen bonds.

Electronic Effects: A Push-Pull System

The electronic nature of the benzene ring in dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is governed by the interplay of the electron-donating hydroxyl groups and the electron-withdrawing methoxycarbonyl groups.

3.1. Substituent Effects on Aromatic Reactivity

  • Hydroxyl Groups (-OH): The hydroxyl groups are strong activating groups. Through resonance, the lone pairs on the oxygen atoms donate electron density to the benzene ring, particularly at the ortho and para positions. They also exert a weaker, electron-withdrawing inductive effect due to the electronegativity of oxygen. Overall, the resonance effect dominates, making the ring more nucleophilic and thus more reactive towards electrophiles.[4]

  • Methoxycarbonyl Groups (-COOCH₃): The methoxycarbonyl groups are deactivating groups. They withdraw electron density from the ring through both a strong resonance effect (delocalization of the pi electrons into the carbonyl group) and an inductive effect. This makes the ring less nucleophilic and less reactive towards electrophiles.[4]

The combined effect of these substituents creates a "push-pull" system. The hydroxyl groups "push" electron density into the ring, while the methoxycarbonyl groups "pull" it out. The net effect on the overall ring reactivity towards electrophilic aromatic substitution is a deactivation compared to benzene, as the withdrawing effect of the two ester groups is generally stronger than the donating effect of the two hydroxyl groups.

3.2. Directing Effects in Electrophilic Aromatic Substitution

In a hypothetical electrophilic aromatic substitution reaction, the directing effects of the existing substituents would determine the position of the incoming electrophile.

  • The hydroxyl groups are ortho, para-directors.

  • The methoxycarbonyl groups are meta-directors.

The two available positions on the ring (C3 and C5) are meta to the methoxycarbonyl groups and ortho to one hydroxyl group and para to the other. Therefore, the directing effects of the hydroxyl and methoxycarbonyl groups are reinforcing, both favoring substitution at the C3 and C5 positions.

Caption: Predicted sites of electrophilic attack on dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

3.3. Acidity of the Hydroxyl Groups

The acidity of the hydroxyl protons is significantly influenced by the electronic environment. The presence of the two electron-withdrawing methoxycarbonyl groups at the para and ortho positions will increase the acidity (lower the pKa) of the hydroxyl groups compared to phenol. This is due to the stabilization of the resulting phenoxide anion through resonance delocalization of the negative charge onto the carbonyl oxygen atoms.

Steric Effects: A Crowded Molecular Landscape

The substitution pattern of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate leads to considerable steric hindrance around the benzene ring.

4.1. Steric Hindrance to Rotation

The intramolecular hydrogen bonds lock the hydroxyl and methoxycarbonyl groups into a relatively fixed, planar conformation. This severely restricts the free rotation of these substituents around their single bonds to the aromatic ring. This conformational rigidity can have significant implications for the molecule's ability to bind to a receptor or catalyst.

4.2. Influence on Reactivity

While the electronic effects strongly favor electrophilic attack at the C3 and C5 positions, the steric bulk of the flanking methoxycarbonyl and hydroxyl groups could hinder the approach of a large electrophile. For reactions that are sensitive to steric effects, a decrease in reaction rate or a change in selectivity might be observed.[3]

4.3. Impact on Intermolecular Interactions

The intramolecular hydrogen bonding satisfies the hydrogen bond donating and accepting capabilities of the hydroxyl and carbonyl groups within the molecule. This reduces the propensity for intermolecular hydrogen bonding, which can affect its solubility and crystal packing. The crystal structure indeed shows that intermolecular interactions are weak O-H···O interactions.[2][3]

Experimental and Computational Protocols for Characterization

To further elucidate the electronic and steric effects of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, a combination of experimental and computational techniques can be employed.

5.1. Experimental Protocols

5.1.1. Synthesis

The synthesis of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is typically achieved through the esterification of 2,6-dihydroxyterephthalic acid.[2]

  • Step 1: Dissolve 2,6-dihydroxyterephthalic acid in an excess of methanol.

  • Step 2: Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride) to the solution.

  • Step 3: Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Step 4: Remove the excess methanol under reduced pressure.

  • Step 5: Neutralize the residue with a weak base (e.g., sodium bicarbonate solution).

  • Step 6: Filter the resulting solid, wash with water, and dry.

  • Step 7: Recrystallize from a suitable solvent (e.g., methanol) to obtain pure crystals.

G cluster_0 Synthesis Workflow start 2,6-Dihydroxyterephthalic Acid + Methanol reflux Acid Catalyst (e.g., H₂SO₄) Reflux start->reflux workup Neutralization & Filtration reflux->workup purify Recrystallization workup->purify product Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate purify->product

Caption: A generalized workflow for the synthesis of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

5.1.2. Spectroscopic Characterization

Standard spectroscopic techniques can confirm the structure and provide insights into the electronic environment.

TechniqueExpected Observations
¹H NMR - A singlet for the two equivalent aromatic protons. - A singlet for the six equivalent methyl protons of the ester groups. - A broad singlet for the two equivalent hydroxyl protons, the chemical shift of which will be concentration and solvent dependent.
¹³C NMR - Signals for the quaternary aromatic carbons attached to the substituents. - A signal for the protonated aromatic carbons. - A signal for the carbonyl carbon of the ester. - A signal for the methyl carbon of the ester.
FT-IR - A broad O-H stretching band, likely shifted to lower wavenumbers due to strong intramolecular hydrogen bonding. - A sharp C=O stretching band for the ester carbonyl. - C-O stretching bands. - Aromatic C-H and C=C stretching bands.
UV-Vis - Absorption bands in the UV region corresponding to π → π* transitions of the aromatic system and n → π* transitions of the carbonyl groups.

5.2. Computational Chemistry Protocol

Density Functional Theory (DFT) calculations can provide a deeper understanding of the electronic structure and properties. A related isomer, dimethyl 5-hydroxybenzene-1,3-dicarboxylate, has been studied using these methods, providing a template for analysis.[5]

  • Step 1: Geometry Optimization: Perform a full geometry optimization of the molecule using a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)). This will yield the lowest energy conformation and allow for comparison with crystallographic data.

  • Step 2: Vibrational Frequency Analysis: Calculate the vibrational frequencies to confirm that the optimized structure is a true minimum on the potential energy surface and to simulate the IR and Raman spectra for comparison with experimental data.

  • Step 3: Frontier Molecular Orbital (FMO) Analysis: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the electron density distribution and predict sites of reactivity. The HOMO-LUMO energy gap is an indicator of chemical reactivity.

  • Step 4: Molecular Electrostatic Potential (MEP) Mapping: Generate an MEP map to visualize the electron-rich and electron-poor regions of the molecule, which can predict sites for electrophilic and nucleophilic attack.

  • Step 5: Natural Bond Orbital (NBO) Analysis: Perform an NBO analysis to investigate charge delocalization, hyperconjugative interactions, and the strength of the intramolecular hydrogen bonds.

G cluster_1 Computational Analysis Workflow start Initial Molecular Structure geom_opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->geom_opt freq_anal Vibrational Frequency Analysis geom_opt->freq_anal fmo FMO Analysis (HOMO, LUMO, Gap) geom_opt->fmo mep MEP Mapping geom_opt->mep nbo NBO Analysis geom_opt->nbo results Electronic & Steric Properties freq_anal->results fmo->results mep->results nbo->results

Caption: A typical workflow for the computational analysis of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

Applications and Future Directions

The unique structural and electronic features of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate make it an attractive building block for various applications.

  • Medicinal Chemistry: The hydroquinone scaffold is present in many biologically active molecules. The substituents on this molecule could be further modified to create libraries of compounds for drug discovery. For example, the hydroxyl groups could be alkylated or acylated, and the esters could be hydrolyzed to the corresponding carboxylic acids or converted to amides. These modifications would systematically alter the electronic and steric properties, allowing for the tuning of biological activity.[6]

  • Polymer and Materials Science: Dihydroxybenzene derivatives are used in the synthesis of polymers.[1] The di-ester functionality of this molecule allows it to be used as a monomer in condensation polymerizations to create polyesters with specific properties endowed by the hydroxyl groups.

  • Coordination Chemistry: The hydroxyl and carbonyl groups can act as ligands for metal ions, making this molecule a potential building block for metal-organic frameworks (MOFs) or other coordination polymers.

Future research should focus on experimentally quantifying the reactivity of this molecule, determining its pKa values, and exploring its potential in the aforementioned applications. A systematic study of its derivatization and the biological evaluation of the resulting compounds would be a valuable contribution to the field of medicinal chemistry.

Conclusion

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is a molecule where electronic and steric effects are in a state of finely-tuned opposition. The electron-donating hydroxyl groups and electron-withdrawing methoxycarbonyl groups create a complex electronic landscape, while the intramolecular hydrogen bonding and overall substitution pattern impose significant steric constraints. A thorough understanding of these competing influences, through both experimental and computational approaches, is essential for harnessing the potential of this versatile chemical scaffold in the development of new drugs and materials.

References

  • Dai, J., et al. (2010). Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o981. [Link]

  • JoVE. (2023). Directing and Steric Effects in Disubstituted Benzene Derivatives. Journal of Visualized Experiments. [Link]

  • PubMed. (2010). Dimethyl 2,6-dihydroxy-benzene-1,4-dicarboxyl-ate. National Center for Biotechnology Information. [Link]

  • Michigan State University Department of Chemistry. Aromatic Reactivity. [Link]

  • Bezwada, R. S. (2007). Novel Absorbable Radiation Stable Polymers from Functionalized Hydroquinone monomers. Bezwada Biomedical. [Link]

  • Chemistry LibreTexts. (2023). 16.6: An Explanation of Substituent Effects. [Link]

  • Pal, M., et al. (2024). A comprehensive analysis of the spectroscopic and drug-like properties of dimethyl 5-hydroxybenzene-1,3-dicarboxylate: insights from DFT and MD simulations. Figshare. [Link]

  • Chemistry LibreTexts. (2023). Electrophilic Substitution of Disubstituted Benzene Rings. [Link]

  • University of California, Davis. Table 1: Hammett constants for some common substituents. [Link]

  • Cui, D., et al. (2014). Quinone/hydroquinone-functionalized biointerfaces for biological applications from the macro- to nano-scale. PubMed. [Link]

  • Salgado-Morán, G., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Frontiers in Chemistry. [Link]

  • Zhang, Y., et al. (2024). Design, synthesis, and inhibitory activity of hydroquinone ester derivatives against mushroom tyrosinase. RSC Medicinal Chemistry. [Link]

Sources

Foundational

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate: A Technical Guide on Safety, Handling, and Application Workflows

Executive Summary & Structural Causality Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (commonly known as dimethyl 2,6-dihydroxyterephthalate, CAS: 35416-55-8) is a highly specialized organic building block. It is pred...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (commonly known as dimethyl 2,6-dihydroxyterephthalate, CAS: 35416-55-8) is a highly specialized organic building block. It is predominantly utilized in the synthesis of high-performance poly(p-phenylenebenzobisoxazole) (PBO) resins and as a rigid linker in advanced Metal-Organic Frameworks (MOFs)[1][2].

The molecule's utility stems directly from its structural topology. Crystallographic studies confirm that all carbon atoms in the structure are nearly coplanar, with the two hydroxyl groups exhibiting C2 symmetry[3]. This coplanarity is stabilized by strong intramolecular O–H⋯O hydrogen bonds between the phenolic hydroxyls and the adjacent ester carbonyl oxygens[3]. This inherent rigidity and predictable geometry make it an exceptional candidate for creating highly ordered crystalline materials and heat-resistant polymers.

Physicochemical Profiling & Safety Data Sheet (SDS) Analysis

Understanding the hazard profile of this compound requires analyzing its chemical reactivity. The electron-rich aromatic ring (due to two electron-donating -OH groups) is susceptible to oxidation, while the mildly acidic phenolic protons and hydrolyzable ester groups dictate its toxicological profile.

Physicochemical Properties
PropertyValueCausality / Significance
CAS Number 35416-55-8Unique identifier for the dimethyl ester derivative.
Molecular Formula C10H10O6Determines stoichiometric calculations for MOF/polymer synthesis.
Molecular Weight 226.18 g/mol Essential for precise molarity and yield calculations[4].
Storage Conditions Inert atmosphere, Room TempPrevents oxidative degradation (quinone formation) of the electron-rich phenolic ring[4].
GHS Hazard Identification

According to standard SDS documentation, the compound carries the signal word Warning and the following hazard statements[4]:

  • H302 (Harmful if swallowed): Ingestion leads to enzymatic hydrolysis of the ester groups, releasing methanol and 2,6-dihydroxyterephthalic acid, causing systemic toxicity.

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The phenolic hydroxyls are mildly acidic; contact with moisture on the skin or eyes disrupts local pH, leading to tissue irritation.

  • H335 (May cause respiratory irritation): Fine crystalline dust can mechanically and chemically irritate the mucosal membranes of the respiratory tract.

Precautionary Mitigation Strategy
Hazard CodePrecautionary Statement (P-Code)Engineering Control / PPE
H302 P264, P270 (Wash thoroughly, do not eat/drink)Strict segregation of laboratory and break areas.
H315, H319 P280, P305+P351+P338 (Wear PPE, rinse eyes)Nitrile gloves (min 0.11mm), safety goggles, emergency eyewash station.
H335 P261, P271 (Avoid breathing dust, use outdoors)Handle exclusively within a certified Class II fume hood.

Self-Validating Experimental Protocols

Synthesis of Dimethyl 2,6-dihydroxyterephthalate

This protocol describes the esterification of 2,6-dihydroxyterephthalic acid to yield the dimethyl ester.

Step 1: Reaction Setup

  • Suspend 10.0 g of 2,6-dihydroxyterephthalic acid (CAS: 69660-39-5)[2] in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.

  • Causality: Methanol acts as both the reactant and the solvent. Anhydrous conditions prevent the reverse hydrolysis reaction, driving the equilibrium toward the ester.

  • Slowly add 2.0 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

  • Equip the flask with a reflux condenser and heat to 65°C for 12 hours.

Step 2: Self-Validation (In-Process Control)

  • Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate solvent system.

  • Validation Check: The reaction is complete when the baseline spot (highly polar diacid) disappears, replaced by a distinct higher Rf spot (less polar dimethyl ester).

Step 3: Workup and Isolation

  • Cool the mixture to room temperature and concentrate under reduced pressure to remove excess methanol.

  • Pour the residue into 200 mL of ice-cold distilled water. The product will precipitate.

  • Filter the solid and wash with a 5% sodium bicarbonate (NaHCO₃) solution.

  • Validation Check: Effervescence (CO₂ gas) confirms the neutralization of residual H₂SO₄ and unreacted diacid. Continue washing until no gas evolves.

  • Dry the product under a vacuum. Confirm purity via ¹H NMR (validate via a sharp 6H singlet at ~3.9 ppm corresponding to the two methyl ester groups).

Safe Handling and Spill Mitigation Protocol

Step 1: Containment

  • In the event of a solid spill, immediately don an N95/P100 particulate respirator to mitigate H335 risks[4].

  • Causality: Sweeping dry powder aerosolizes the particles. Instead, lightly mist the spill with water or cover it with damp sand to suppress dust generation.

Step 2: Collection & Disposal

  • Use a non-sparking anti-static scoop to transfer the material into a sealable hazardous waste container.

  • Wipe the area with a dilute alkaline solution (e.g., 1% Na₂CO₃) to neutralize any residual phenolic acidity, followed by a water rinse.

Data Visualization

Synthetic Workflow and Downstream Applications

The following diagram illustrates the synthetic pathway and the downstream applications of the compound in advanced materials.

Workflow A 2,6-Dihydroxyterephthalic Acid (Starting Material) B Esterification (Methanol, H2SO4 cat.) A->B C Dimethyl 2,6-dihydroxyterephthalate (C10H10O6) B->C D MOF Linker Synthesis (e.g., MOF-74 variants) C->D E PBO Resin Monomer (High-Temp Polymers) C->E

Synthetic pathway of Dimethyl 2,6-dihydroxyterephthalate and its material applications.

Hazard Response Protocol

This logical flow dictates the immediate actions required following an accidental exposure or spill, ensuring strict laboratory safety.

HazardResponse H Exposure Event (Skin/Eye/Inhalation) I Immediate Action (Flush/Ventilate) H->I K Spill Containment (Dampen, avoid dust) H->K J Medical Attention (If irritation persists) I->J

Standard operating procedure for hazard response and spill containment.

References

  • [4] Title: 35416-55-8 | Dimethyl 2,6-dihydroxyterephthalate | BLD Pharm | Source: bldpharm.com | URL: 4

  • [3] Title: [PDF] Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate | Semantic Scholar | Source: semanticscholar.org | URL: 3

  • [1] Title: Ningren Jin's research works | Zhejiang University of Technology | Source: researchgate.net | URL: 1

  • [2] Title: 2,6-Dihydroxyterephthalic acid (2,6-Dihydroxy-1,4-benzenedicarboxylic acid) | Source: medchemexpress.com | URL:2

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of High-Crystallinity Metal-Organic Frameworks via In Situ Hydrolysis of Dimethyl 2,6-Dihydroxybenzene-1,4-Dicarboxylate

Strategic Rationale & Executive Summary The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the structural and electronic properties of the organic linkers. While 2,5-dihydroxyterephthalic acid (DOBD...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Executive Summary

The rational design of Metal-Organic Frameworks (MOFs) relies heavily on the structural and electronic properties of the organic linkers. While 2,5-dihydroxyterephthalic acid (DOBDC) is ubiquitous in the synthesis of the MOF-74/CPO-27 series, its structural isomer, 2,6-dihydroxybenzene-1,4-dicarboxylate (2,6-DHTP) , offers unique steric hindrance and hydrogen-bonding capabilities. These features are highly desirable for constructing chiral coordination polymers and highly stable microporous networks.

However, the direct use of the free 2,6-DHTP acid often leads to rapid, uncontrolled metal-ligand coordination, resulting in amorphous precipitates with high defect densities. To overcome this kinetic trap, this application note details the use of its esterified precursor: dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate . By leveraging an in situ ester hydrolysis strategy, researchers can artificially throttle the release of the active dicarboxylate linker. This kinetic control synchronizes the rate of ligand availability with crystal nucleation, ensuring the thermodynamic assembly of single-crystal-quality MOFs.

Mechanistic Causality: The In Situ Hydrolysis Advantage

In standard solvothermal synthesis, the deprotonation of free carboxylic acids occurs rapidly in the presence of basic modulators or polar solvents, leading to instantaneous supersaturation and rapid precipitation.

By utilizing the dimethyl ester, the carboxylate coordination sites are temporarily masked. Under specific solvothermal conditions (typically a DMF/H2O mixture with a trace acid/base catalyst), the ester undergoes a slow, controlled cleavage ().

  • Kinetic Shift: The rate of ester hydrolysis becomes the rate-limiting step of the entire crystallization process.

  • Thermodynamic Assembly: A low, steady-state concentration of the active 2,6-DHTP ligand is maintained, allowing metal ions to reversibly coordinate, correct structural errors, and grow into highly ordered, defect-free lattices.

Core Protocols: Self-Validating Synthesis Workflows

Protocol A: Solvothermal Synthesis of Mg-2,6-DHTP MOF

This protocol outlines the synthesis of a highly porous magnesium-based MOF, utilizing in situ hydrolysis to prevent the formation of non-porous dense phases ().

Reagents:

  • Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (0.5 mmol)

  • Mg(NO3)2·6H2O (1.5 mmol)

  • N,N-Dimethylformamide (DMF), Deionized Water, conc. HCl

Step-by-Step Methodology:

  • Precursor Dissolution: Dissolve the dimethyl ester and Mg(NO3)2·6H2O in 15 mL of DMF in a 25 mL Teflon-lined stainless-steel autoclave.

    • Causality: DMF acts as a high-boiling solvent that stabilizes the intermediate metal clusters, preventing premature aggregation.

  • Catalyst Addition: Add 1.0 mL of DI water and 50 µL of conc. HCl.

    • Causality: Water is the essential nucleophile for ester cleavage, while HCl protonates the carbonyl oxygen, lowering the activation energy for hydrolysis. The precise volume of water dictates the hydrolysis rate.

  • Solvothermal Growth: Seal the autoclave and heat isothermally at 120 °C for 72 hours.

    • Causality: 120 °C provides sufficient thermal energy to drive both the hydrolysis of the ester and the reversible metal-ligand coordination required for error-correction during crystal growth.

  • Controlled Cooling: Cool the reaction to room temperature at a strict rate of 5 °C/h.

    • Causality: Rapid cooling induces thermal shock, leading to micro-fractures in the crystal lattice. Slow cooling preserves the macroscopic integrity of the crystals.

  • Activation & Validation (Critical Step): Isolate the crystals and wash with fresh DMF (3 × 10 mL). Exchange the solvent by soaking the crystals in anhydrous methanol for 72 hours, replacing the methanol every 24 hours. Activate under dynamic vacuum at 150 °C for 12 hours.

    • Self-Validation: Successful activation is confirmed by a Type I Nitrogen adsorption isotherm at 77 K and a sharp Powder X-Ray Diffraction (PXRD) pattern matching the simulated structure. A lack of porosity indicates incomplete solvent exchange or pore collapse.

Protocol B: Synthesis of Zn-Based Chiral Helical Coordination Polymers

Recent advancements have demonstrated the utility of the 2,6-DHTP topology in constructing chiral one-dimensional helical coordination polymers capable of circularly polarized luminescence ().

Step-by-Step Methodology:

  • Chiral Assembly Preparation: Dissolve Zn(NO3)2·6H2O (0.1 mmol), the chiral auxiliary ligand (1R,2R)-1,2-diphenylethylenediamine (R-DPEDA, 0.1 mmol), and dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (0.1 mmol) in a mixture of DMF (4 mL) and H2O (1 mL).

  • Thermal Incubation: Heat the sealed vial at 100 °C for 48 hours.

    • Causality: The slow in situ generation of the 2,6-DHTP linker allows it to co-assemble with the Zn(II) nodes and the R-DPEDA chiral capping agents, transferring point-chirality into a helical macroscopic framework.

  • Harvesting: Collect the resulting luminescent crystals, wash with ethanol, and dry under ambient conditions.

Quantitative Data & Quality Control Metrics

To validate the efficacy of the in situ hydrolysis method, quantitative comparisons against direct acid synthesis are summarized below.

Table 1: Comparative Analysis of MOF Synthesis Strategies

Quality ParameterDirect Acid SynthesisIn Situ Ester Hydrolysis
Ligand Precursor 2,6-Dihydroxyterephthalic AcidDimethyl 2,6-Dihydroxybenzene-1,4-Dicarboxylate
Reaction Kinetics Fast (Uncontrolled Precipitation)Slow (Controlled Nucleation)
Crystallinity (PXRD) Low / AmorphousHigh (Single-Crystal Quality)
BET Surface Area < 300 m²/g> 1200 m²/g
Defect Density High (Missing Linkers/Trapped Solvent)Low (Thermodynamically Stable)
Average Yield 40 - 50%85 - 95%

Process Visualization

MOF_Synthesis_Workflow Start Dimethyl 2,6-Dihydroxybenzene- 1,4-Dicarboxylate + Metal Salt Solvothermal Solvothermal Conditions (DMF/H2O/Acid Catalyst) Start->Solvothermal Hydrolysis In Situ Ester Hydrolysis (Rate-Limiting Step) Solvothermal->Hydrolysis Heat & Catalyst Release Slow Release of 2,6-Dihydroxyterephthalate Hydrolysis->Release H2O Cleavage Coordination Metal-Ligand Coordination & Nucleation Release->Coordination Deprotonation Growth Defect-Free MOF Crystal Growth Coordination->Growth Self-Assembly Activation Solvent Exchange & Thermal Activation Growth->Activation Purification

Workflow of in situ ester hydrolysis for defect-free MOF synthesis using the dimethyl ester ligand.

References

  • Controlled Assembly of Chiral One-Dimensional Helical Coordination Polymers for Circularly Polarized Luminescence and Polydimethylsiloxane-Assisted Signal Inversion and Amplification. ACS Materials Letters. [Link][1]

  • Structural Variation within Homometallic Uranium(VI) Carboxyphosphonates: In Situ Ligand Synthesis, Directed Assembly, Metal−Ligand Coordination and Hydrogen Bonding. Inorganic Chemistry. [Link][2]

  • Process for the recovery of an at least bidentate organic compound comprised in a porous metal-organic framework material (US Patent 9,561,995 B2). Google Patents.[3]

Sources

Application

Application Notes and Protocols for Polyester Synthesis Using Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate

Abstract This document provides detailed application notes and experimental protocols for the use of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate as a monomer in the synthesis of novel aromatic polyesters. This versat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides detailed application notes and experimental protocols for the use of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate as a monomer in the synthesis of novel aromatic polyesters. This versatile monomer, featuring two hydroxyl and two methyl ester functionalities on a central benzene ring, offers a unique building block for creating polymers with potentially enhanced thermal stability, mechanical properties, and specific functionalities. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering in-depth methodologies for both melt and solution polymerization techniques. The protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure scientific integrity and reproducibility.

Introduction: The Potential of a Functionalized Aromatic Monomer

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is an aromatic compound that holds significant promise as a monomer for creating advanced polyester materials.[1][2] Its rigid benzene core is expected to impart high thermal stability and mechanical strength to the resulting polymers, while the two hydroxyl groups provide reactive sites for esterification. The presence of these functional groups allows for the synthesis of polyesters with unique architectures and properties, making them suitable for a range of applications, from high-performance plastics to specialized biomaterials.

The synthesis of this monomer is typically achieved through the esterification of 2,6-dihydroxyterephthalic acid with methanol.[1][2] This process yields a crystalline solid that can be purified for use in polymerization reactions.

This application note will detail two primary methods for the polymerization of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate: melt polycondensation and solution polycondensation. Each method has its advantages and is suited for different research and development needs.

Synthesis of the Monomer: Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate

A reliable synthesis of the monomer is the crucial first step. The following protocol is adapted from established literature procedures.[1][2]

Protocol 2.1: Synthesis of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dihydroxyterephthalic acid in methanol.

  • Esterification: Slowly add thionyl chloride to the solution while stirring. The reaction is exothermic and should be performed in a fume hood.

  • Reflux: Heat the mixture to reflux and maintain for 48-72 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Solvent Removal: After the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator.

  • Purification: Pour the residue into water and neutralize with a saturated solution of sodium bicarbonate. The white solid product will precipitate.

  • Isolation and Recrystallization: Filter the solid, wash with water, and then recrystallize from methanol to obtain pure dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

Melt Polycondensation: A Solvent-Free Approach

Melt polycondensation is a widely used industrial method for synthesizing polyesters. It involves heating the monomers above their melting points in the presence of a catalyst to drive the polymerization reaction, with the removal of a small molecule byproduct (in this case, methanol).

Causality of Experimental Choices:

  • Two-Stage Reaction: The process is typically carried out in two stages: an initial transesterification at a lower temperature, followed by polycondensation at a higher temperature and under high vacuum. This staged approach ensures controlled reaction kinetics and the formation of high molecular weight polymers.

  • Catalyst Selection: Catalysts like antimony trioxide, zinc acetate, or titanium-based compounds are used to accelerate the transesterification and polycondensation reactions. The choice of catalyst can influence the reaction rate, polymer color, and side reactions.[3]

  • Vacuum Application: A high vacuum is essential in the polycondensation stage to efficiently remove the methanol byproduct, thereby shifting the equilibrium towards polymer formation and achieving a high degree of polymerization.

Diagram 3.1: Melt Polycondensation Workflow

Melt_Polycondensation Monomers Monomers + Catalyst (Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate + Diol) Reactor Reaction Vessel Monomers->Reactor Stage1 Transesterification (e.g., 180-220°C, N2 atmosphere) Reactor->Stage1 Heating Stage2 Polycondensation (e.g., 230-280°C, High Vacuum) Stage1->Stage2 Temp. Increase & Vacuum Application Cooling Cooling & Solidification Stage2->Cooling Reaction Completion Polymer Polyester Product Cooling->Polymer

Caption: Workflow for melt polycondensation of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

Protocol 3.1: Melt Polycondensation with Ethylene Glycol

  • Charging the Reactor: In a glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, charge dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, ethylene glycol (in a 1:1.2 molar ratio to the diacid monomer), and a catalyst such as antimony trioxide (0.03-0.05 mol% relative to the diacid monomer).

  • Transesterification Stage:

    • Heat the reactor to 180-200°C under a slow stream of nitrogen.

    • Methanol will begin to distill off. Continue this stage for 2-3 hours, or until approximately 80-90% of the theoretical amount of methanol has been collected.

    • Gradually increase the temperature to 220°C.

  • Polycondensation Stage:

    • Gradually reduce the pressure in the reactor to below 1 mmHg over a period of about 1 hour.

    • Increase the temperature to 250-280°C.

    • Continue the reaction under high vacuum for 3-4 hours. The viscosity of the melt will increase significantly.

  • Product Recovery:

    • Extrude the molten polymer from the reactor under nitrogen pressure into a water bath to quench and solidify the polyester.

    • Granulate or grind the resulting polyester for further analysis.

Table 3.1: Typical Melt Polycondensation Parameters and Expected Polymer Properties

ParameterValueRationale
Monomer Ratio (Diol:Diester) 1.2 : 1.0Excess diol compensates for loss during vacuum stages.
Catalyst Antimony Trioxide (Sb₂O₃)Effective and commonly used catalyst for polyesterification.
Catalyst Concentration 0.03 - 0.05 mol%Balances reaction rate with potential for side reactions.
Transesterification Temperature 180 - 220 °CPromotes initial ester exchange and methanol removal.
Polycondensation Temperature 250 - 280 °CRequired for chain building and achieving high molecular weight.
Final Vacuum < 1 mmHgEssential for efficient removal of byproducts.
Expected Tg 80 - 120 °CDependent on the specific diol used and polymer structure.[4]
Expected Tm > 170 °CIndicates a semi-crystalline to crystalline polymer.[4]
Expected Mw 5.0 x 10⁴ - 8.0 x 10⁴ g/mol Achievable with optimized conditions.[4]

Solution Polycondensation: For Greater Control and Lower Temperatures

Solution polycondensation offers an alternative route that allows for lower reaction temperatures and can be advantageous when working with thermally sensitive monomers or when a higher degree of control over the polymer architecture is desired. This method typically involves the reaction of a diacid chloride with a diol in a suitable solvent in the presence of an acid scavenger.

Causality of Experimental Choices:

  • Diacid Chloride: The more reactive diacid chloride derivative of 2,6-dihydroxyterephthalic acid is often used to enable lower reaction temperatures.

  • Solvent Selection: An inert, high-boiling point solvent is chosen to dissolve both the monomers and the resulting polymer.

  • Acid Scavenger: A base, such as pyridine or triethylamine, is used to neutralize the HCl byproduct, driving the reaction to completion.

Diagram 4.1: Solution Polycondensation Workflow

Solution_Polycondensation Monomers Monomers in Solvent (Diacid Chloride + Diol) Reactor Reaction Vessel (with Stirrer & N2 Inlet) Monomers->Reactor Addition Add Acid Scavenger (e.g., Pyridine) Reactor->Addition Reaction Polymerization (e.g., Room Temp. to 120°C) Addition->Reaction Precipitation Precipitate in Non-Solvent Reaction->Precipitation Isolation Filter, Wash & Dry Precipitation->Isolation Polymer Polyester Product Isolation->Polymer

Caption: Workflow for solution polycondensation.

Protocol 4.1: Solution Polycondensation of 2,6-Dihydroxyterephthaloyl Dichloride with Bisphenol A

  • Monomer Preparation: Prepare 2,6-dihydroxyterephthaloyl dichloride by reacting 2,6-dihydroxyterephthalic acid with thionyl chloride.

  • Dissolution: In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve Bisphenol A and pyridine (as an acid scavenger) in a dry, high-boiling point solvent like N-methyl-2-pyrrolidone (NMP).

  • Monomer Addition: Cool the solution to 0°C and slowly add a solution of 2,6-dihydroxyterephthaloyl dichloride in the same solvent.

  • Polymerization: Allow the reaction to proceed at room temperature for several hours, then heat to 80-120°C to ensure complete reaction.

  • Precipitation and Purification: Pour the viscous polymer solution into a non-solvent like methanol to precipitate the polyester.

  • Isolation: Filter the polymer, wash it thoroughly with methanol and water, and dry it in a vacuum oven.

Characterization of the Resulting Polyesters

A thorough characterization of the synthesized polyesters is essential to understand their structure and properties.

Table 5.1: Recommended Characterization Techniques

TechniqueInformation ObtainedTypical Observations
¹H and ¹³C NMR Chemical structure, composition, and end-group analysis.Aromatic and aliphatic proton/carbon signals confirming the polyester structure.
Gel Permeation Chromatography (GPC) Molecular weight (Mn, Mw) and polydispersity index (PDI).Provides information on the chain length and distribution.
Differential Scanning Calorimetry (DSC) Glass transition temperature (Tg) and melting temperature (Tm).Determines the amorphous or semi-crystalline nature of the polymer.[4]
Thermogravimetric Analysis (TGA) Thermal stability and decomposition temperature.High decomposition temperatures are expected for these aromatic polyesters.
Mechanical Testing Tensile strength, modulus, and elongation at break.Provides insight into the material's stiffness, strength, and ductility.

Conclusion

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is a promising monomer for the synthesis of high-performance aromatic polyesters. The protocols provided in this application note offer a starting point for researchers to explore the potential of this unique building block. By carefully controlling the polymerization conditions and choosing appropriate co-monomers, a wide range of polyesters with tailored properties can be developed for various advanced applications.

References

  • Dai, J., et al. (2010). Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o981. [Link]

  • Li, Y., et al. (2010). Dimethyl 2,6-dihydroxy-benzene-1,4-dicarboxyl-ate. PubMed, 21580778. [Link]

  • Sandhya, T. E., & Sivaram, S. (n.d.). SYNTHESIS AND CHARACTERIZATION OF ALIPHATIC-AROMATIC POLYESTERS. Shodhganga. [Link]

  • Gaikwad, S. S., et al. (2015). Synthesis and characterization of substituted aromatic polyesters derived from phenoxy‐ and tert‐butylhydroquinone. Journal of Applied Polymer Science, 132(48). [Link]

  • Zhang, Y., et al. (2025). Biobased Polyesters Derived from 2-Methoxyhydroquinone: Impact of Cyclic and Alkyl Chain Segments on Their Thermomechanical Properties. ACS Omega. [Link]

  • Giron, D. (2013). Application of Differential Scanning Calorimetry to the Characterization of Biopolymers. IntechOpen. [Link]

  • Waters Corporation. (n.d.). SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. [Link]

Sources

Method

Application Note: Protocol for the Esterification of 2,6-Dihydroxybenzene-1,4-Dicarboxylic Acid

Executive Summary 2,6-Dihydroxybenzene-1,4-dicarboxylic acid (commonly known as 2,6-dihydroxyterephthalic acid) is a highly symmetric, functionally rich aromatic building block. Its esterified derivative, dimethyl 2,6-di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2,6-Dihydroxybenzene-1,4-dicarboxylic acid (commonly known as 2,6-dihydroxyterephthalic acid) is a highly symmetric, functionally rich aromatic building block. Its esterified derivative, dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, is a critical intermediate in the synthesis of performance-advantaged bio-polymers (such as lignin-derived methoxyterephthalates), advanced metal-organic frameworks (MOFs), and complex pharmacological alkaloids[1].

This application note details a field-proven, highly efficient protocol for the esterification of 2,6-dihydroxybenzene-1,4-dicarboxylic acid using a thionyl chloride (SOCl₂) mediated pathway. The guide emphasizes the causality behind the experimental design and establishes a self-validating workflow to ensure high-purity yields.

Mechanistic Rationale & Experimental Design

Direct Fischer esterification of 2,6-dihydroxyterephthalic acid using standard acid catalysts (e.g., H₂SO₄) is notoriously inefficient. The two hydroxyl groups at the 2- and 6-positions form strong intramolecular hydrogen bonds (O-H···O) with the adjacent C1-carboxylate group[2]. This interaction, combined with severe steric hindrance, significantly reduces the electrophilicity of the carbonyl carbon.

To overcome this thermodynamic barrier, this protocol utilizes thionyl chloride (SOCl₂) . By converting the unreactive carboxylic acid into a highly reactive acyl chloride intermediate in situ, the reaction is driven irreversibly toward the diester. The evolution of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases ensures the reaction cannot proceed backward, bypassing the unfavorable equilibrium of standard acid-catalyzed methods.

Mechanism M1 Carboxylic Acid (Sterically Hindered) M2 SOCl2 Attack (Acyl Chlorosulfite Intermediate) M1->M2 M3 Loss of SO2 + Cl- (Reactive Acyl Chloride) M2->M3 M4 Nucleophilic Attack (by Methanol) M3->M4 M5 Deprotonation (Loss of HCl) M4->M5 M6 Dimethyl Ester Formation M5->M6

Mechanistic pathway of thionyl chloride-mediated esterification.

Self-Validating Quality Control

Trustworthiness in chemical synthesis requires protocols that intrinsically verify their own success. This workflow is designed as a self-validating system :

  • In-Process TLC Validation: The extreme polarity difference between the diacid starting material and the dimethyl ester product allows for unambiguous reaction monitoring. Complete consumption of the baseline spot on the TLC plate confirms the end of the 72-hour reflux phase[2].

  • pH-Driven Phase Separation: The quenching step involves adjusting the aqueous mixture to exactly pH 7.0 using sodium bicarbonate (NaHCO₃)[2]. At this neutral pH, any unreacted diacid or partially reacted monoester is deprotonated into a highly water-soluble sodium salt. Conversely, the target dimethyl ester—lacking ionizable carboxylates—precipitates out of the aqueous phase as a pure white solid. This binary solubility response physically validates the completion of the esterification and acts as a built-in purification step.

Step-by-Step Methodology

Materials & Equipment
  • Reagents: 2,6-Dihydroxybenzene-1,4-dicarboxylic acid (15 mmol, ~2.97 g), Anhydrous Methanol (45 mL), Thionyl Dichloride (SOCl₂) (3 mL), Saturated Sodium Bicarbonate (NaHCO₃) solution, Deionized Water (50 mL).

  • Equipment: 100 mL round-bottom flask, reflux condenser with drying tube, magnetic stirrer/hot plate, rotary evaporator, pH meter, vacuum filtration setup.

Protocol
  • Preparation: In an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, suspend 15 mmol of 2,6-dihydroxybenzene-1,4-dicarboxylic acid in 45 mL of anhydrous methanol[2].

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add 3 mL of SOCl₂ dropwise to the stirring suspension. (Caution: Highly exothermic; evolves toxic SO₂ and HCl gases. Perform strictly inside a fume hood).

  • Reflux: Attach a reflux condenser. Heat the mixture to 65 °C (reflux) and maintain vigorous stirring for 72 hours[2]. The prolonged time is strictly required due to the steric hindrance of the ortho-hydroxyl groups.

  • Monitoring: Verify reaction completion via Thin Layer Chromatography (TLC).

  • Concentration: Once complete, cool the reaction to room temperature. Remove the excess methanol and residual SOCl₂ by vacuum distillation (rotary evaporation) to yield a crude residue[2].

  • Quenching & Neutralization: Pour the residue into 50 mL of deionized water. Carefully add saturated NaHCO₃ solution dropwise until the pH reaches exactly 7.0[2].

  • Isolation: Collect the resulting white precipitate via vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts[2].

  • Crystallization: Dissolve the obtained solid in a minimal amount of hot methanol. Allow the solution to undergo slow evaporation at room temperature to yield high-purity single crystals of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate[2].

Workflow A 2,6-Dihydroxyterephthalic Acid (15 mmol) B Suspend in Anhydrous MeOH (45 mL) A->B C Dropwise Addition of SOCl2 (3 mL) at 0°C B->C D Reflux at 65°C (72 hours) C->D E Vacuum Distillation (Solvent Removal) D->E F Aqueous Quench & Neutralize (NaHCO3 to pH 7.0) E->F G Vacuum Filtration & Water Wash F->G H Recrystallization (Slow Evaporation in MeOH) G->H

Workflow for SOCl2-mediated esterification of 2,6-dihydroxyterephthalic acid.

Quantitative Data & Analytical Validation

To ensure reproducibility, experimental parameters and expected analytical characteristics are summarized below.

Table 1: Reaction Optimization & Causal Parameters

ParameterConditionCausal Rationale
Solvent Methanol (Anhydrous)Acts as both the nucleophile and the solvent medium.
Activator Thionyl Chloride (SOCl₂)Converts carboxylic acid to acyl chloride; drives reaction irreversibly[2].
Temperature 65 °C (Reflux)Overcomes the high activation energy caused by steric hindrance.
Time 72 HoursEnsures complete conversion of both sterically hindered carboxyl groups[2].
Quench pH 7.0 (via NaHCO₃)Deprotonates residual acid impurities for aqueous removal, precipitating the pure diester[2].

Table 2: Analytical Validation Metrics (Expected Data)

MethodKey FeatureIndication
¹H NMR Singlet at ~3.9 ppm (6H)Confirms the successful integration of two methyl ester groups.
¹H NMR Singlet at ~10.5 ppm (2H)Confirms the presence of two phenolic OH groups (downfield shifted due to hydrogen bonding).
XRD Coplanar C atoms, C2 symmetryValidates the flat molecular structure and intramolecular O-H···O hydrogen bonds[2].

Sources

Application

Catalytic applications of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate complexes

An in-depth analysis of the current scientific literature reveals that while dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is a recognized chemical intermediate, its specific application as a ligand in well-defined met...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the current scientific literature reveals that while dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is a recognized chemical intermediate, its specific application as a ligand in well-defined metal-catalyzed reactions is an emerging area with limited published protocols.[1][2] This guide, therefore, is structured to serve as a forward-looking application note for researchers and drug development professionals. It synthesizes established principles of coordination chemistry and catalysis to outline the potential catalytic applications of these complexes, providing a robust theoretical framework and actionable, albeit prospective, experimental protocols.

The core rationale for exploring these complexes in catalysis lies in the ligand's unique architecture: a redox-active dihydroxybenzene core flanked by electronically tunable ester groups. This structure suggests a strong potential for applications in oxidation and carbon-carbon bond-forming reactions, analogous to well-studied catecholate and carboxylate-based catalysts.

Section 1: The Ligand—Synthesis, Properties, and Catalytic Potential

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is synthesized via an esterification of 2,6-dihydroxyterephthalic acid with methanol.[1][2] The molecule's planar structure features two key functional domains that make it a promising, bidentate ligand for transition metal catalysis.

  • The Chelating Core: The two adjacent hydroxyl groups form a catechol-like moiety. This ortho-dihydroxybenzene arrangement is an excellent chelating agent for a wide range of metal ions (e.g., Fe, Cu, Ru, Pd, Rh), forming stable five-membered rings. This chelation can enhance the thermal stability of the resulting catalyst.

  • The Electronic Modulators: The two methyl ester groups are electron-withdrawing and can influence the redox potential of both the aromatic ring and the coordinated metal center. Their presence can be exploited to fine-tune catalyst reactivity and selectivity.

These features suggest that metal complexes of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate could be particularly effective in reactions where the ligand can actively participate in the catalytic cycle, for example, through redox activity or by stabilizing key intermediates.

Section 2: General Protocol for the Synthesis of a Metal Complex

While specific complexes are not widely reported, a generalizable protocol for their synthesis can be proposed based on standard coordination chemistry. This protocol outlines the synthesis of a representative M(II) complex.

Protocol 2.1: Synthesis of a Divalent Metal Complex
  • Ligand Preparation: In a nitrogen-flushed Schlenk flask, dissolve dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (1.0 eq.) in anhydrous, deoxygenated tetrahydrofuran (THF) or a similar coordinating solvent.

  • Deprotonation: Add a suitable non-nucleophilic base, such as sodium hydride (NaH, 2.1 eq.) or potassium tert-butoxide (KOtBu, 2.1 eq.), portion-wise at 0 °C to deprotonate the two hydroxyl groups. Allow the reaction to stir for 1 hour at room temperature. The causality here is the necessity to form the more nucleophilic dianionic ligand (the catecholate) to facilitate coordination with the metal salt.

  • Metal Coordination: In a separate Schlenk flask, dissolve an anhydrous metal(II) salt (e.g., CuCl₂, FeCl₂, Pd(OAc)₂, 1.0 eq.) in the same solvent.

  • Complex Formation: Slowly add the metal salt solution to the deprotonated ligand solution via cannula transfer at room temperature. Stir the mixture for 12-24 hours. The reaction progress can be monitored by TLC or by observing the precipitation of the resulting complex.

  • Isolation and Purification: Remove the solvent under reduced pressure. The resulting solid can be purified by washing with a non-coordinating solvent (e.g., hexane) to remove organic residues, followed by recrystallization or column chromatography if necessary.

  • Characterization: The final complex should be characterized using techniques such as FT-IR (to observe shifts in C=O and C-O stretching frequencies upon coordination), NMR (if paramagnetic broadening is not an issue), and X-ray crystallography for definitive structural elucidation.

G cluster_ligand Ligand Preparation cluster_metal Metal Preparation cluster_reaction Complex Formation cluster_purification Workup & Purification Ligand Dimethyl 2,6-dihydroxybenzene- 1,4-dicarboxylate in THF Base Add Base (e.g., NaH) (2.1 eq) at 0 °C Ligand->Base Deprotonated Stir 1 hr, RT Forms Dianionic Ligand Base->Deprotonated Combine Cannula Transfer Metal Salt to Ligand Solution Deprotonated->Combine MetalSalt Anhydrous Metal(II) Salt (e.g., CuCl₂) in THF MetalSalt->Combine Stir Stir 12-24h, RT Combine->Stir CrudeComplex Crude Metal Complex Stir->CrudeComplex Evaporate Remove Solvent CrudeComplex->Evaporate Wash Wash with Hexane Evaporate->Wash Purify Recrystallize / Chromatography Wash->Purify FinalProduct Pure Metal Complex Purify->FinalProduct G Catalyst_LnM L-M(II) Intermediate1 [L-M(II)-OORCH₂OH] Catalyst_LnM->Intermediate1 + RCH₂OH + O₂ Substrate_RCH2OH RCH₂OH Oxidant_O2 O₂ Product_RCHO RCHO Water H₂O Intermediate1->Product_RCHO - H₂O Intermediate2 L-M(0) Intermediate1->Intermediate2 Intermediate2->Catalyst_LnM Oxidation

Sources

Method

Application Note: Preparation and Assembly of Advanced Fluorescent Probes Using Dimethyl 2,6-Dihydroxybenzene-1,4-Dicarboxylate

Mechanistic Rationale & Structural Grounding Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (DM-2,6-DHTA) is a highly crystalline, symmetric intermediate that serves as a foundational building block for advanced fluores...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Grounding

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (DM-2,6-DHTA) is a highly crystalline, symmetric intermediate that serves as a foundational building block for advanced fluorescent probes, circularly polarized luminescence (CPL) materials, and potentiometric sensors.

The photophysical utility of this scaffold stems from its rigid, coplanar molecular geometry. Crystallographic analysis reveals that all non-hydrogen atoms in the DM-2,6-DHTA molecule are nearly coplanar, stabilized by strong intramolecular O–H···O hydrogen bonds between the hydroxyl groups and the adjacent ester carbonyls ([1]()).

Causality in Experimental Design: Direct use of commercially available 2,6-dihydroxyterephthalic acid (2,6-DHTA) often leads to inconsistent fluorescence due to trace polymeric impurities that act as non-radiative quenching centers. To create a self-validating, ultra-pure system, researchers first synthesize the dimethyl ester (DM-2,6-DHTA) ([1]()). This esterification allows for rigorous purification via recrystallization. Subsequent controlled saponification yields an ultra-pure 2,6-DHTA ligand.

When this purified ligand is coordinated with a d10 transition metal (such as Zn²⁺) and a chiral auxiliary like R/S-DPEDA ((1R,2R)-(+)-1,2-diphenylethylenediamine), it forms a 1D helical coordination polymer (CP). The Zn²⁺ node is chosen specifically because its completely filled d-orbital prevents fluorescence quenching via d-d transitions. The coordination rigidifies the DHTA scaffold, restricting intramolecular motion (RIM) and activating intense blue fluorescence, while the DPEDA transfers chirality to the backbone, yielding strong CPL activity ([2]()).

Mechanism L1 Free 2,6-DHTA Ligand High Non-radiative Decay L2 Zn(II) Coordination Rigidification of Scaffold L1->L2 Restricts Motion L3 Chiral Capping (DPEDA) Chirality Transfer L2->L3 Induces Helicity L4 Highly Emissive CPL Probe ΦPL ≈ 40%, glum ≈ 0.02 L3->L4 CPL Activation

Caption: Mechanism of fluorescence enhancement and chirality transfer via metal coordination.

Experimental Workflows & Protocols

The following self-validating protocols describe the bottom-up synthesis of the fluorescent probe, starting from the esterification of the crude acid to the final chiral assembly.

Protocol 2.1: Synthesis of Dimethyl 2,6-Dihydroxybenzene-1,4-Dicarboxylate

This step generates the highly crystalline intermediate necessary for purging impurities ([1]()).

  • Reagent Preparation: Dissolve 15 mmol of crude 2,6-dihydroxyterephthalic acid in 45 mL of anhydrous methanol in a round-bottom flask.

  • Catalytic Activation: Place the flask in an ice bath. Slowly add 3 mL of thionyl dichloride ( SOCl2​ ) dropwise. Causality: SOCl2​ generates HCl in situ, which acts as a powerful, water-scavenging catalyst for Fischer esterification.

  • Reflux: Attach a reflux condenser and stir the mixture at 65 °C for 72 hours. Monitor the reaction via TLC (Hexane:EtOAc 3:1) until the starting material spot disappears.

  • Workup: Distill off the excess solvent under vacuum. Pour the remaining residue into 50 mL of ice-cold distilled water.

  • Neutralization & Validation: Adjust the pH of the solution to exactly 7.0 using saturated sodium bicarbonate. Validation check: A stable pH of 7.0 ensures complete neutralization of residual HCl, preventing ester hydrolysis during isolation.

  • Isolation: Filter the resulting white solid, wash thoroughly with water, and recrystallize via slow evaporation from a fresh methanol solution to yield pure DM-2,6-DHTA single crystals ([1]()).

Protocol 2.2: Saponification to Ultra-Pure 2,6-DHTA Ligand

Adapted from standard dihydroxyterephthalate deprotection methodologies ([3]()), this step yields the active fluorophore core.

  • Hydrolysis: Suspend 10 mmol of the purified DM-2,6-DHTA in 50 mL of distilled water. Add 40 mmol of NaOH.

  • Heating: Heat the mixture to 100 °C under a nitrogen purge for 2 hours until the solution becomes homogeneous.

  • Precipitation: Cool the solution to room temperature. Dropwise add 1M HCl until the pH reaches exactly 4.5. Causality: A pH of 4.5 selectively protonates the carboxylate groups while leaving the phenolic hydroxyls intact, triggering the precipitation of the pure diacid.

  • Collection: Filter, wash with cold water, and dry under vacuum at 75 °C for 12 hours.

Protocol 2.3: Assembly of Chiral 1D Helical Coordination Polymers

This protocol constructs the final CPL-active fluorescent probe ([2]()).

  • Solution A: Dissolve 0.1 mmol of ultra-pure 2,6-DHTA and 0.1 mmol of Zn(NO3​)2​⋅6H2​O in 5 mL of N,N-dimethylformamide (DMF).

  • Solution B: Dissolve 0.2 mmol of the chiral auxiliary ligand, (1R,2R)-(+)-DPEDA (or its S,S enantiomer), in 5 mL of ethanol.

  • Assembly: Slowly layer Solution B over Solution A in a glass vial. Allow the mixture to stand undisturbed at room temperature for 72 hours.

  • Harvesting: Collect the resulting luminescent helical crystals. Wash with DMF and ethanol, then dry in air.

Workflow N1 Crude 2,6-Dihydroxyterephthalic Acid (Starting Material) N2 Esterification (MeOH, SOCl2, Reflux 72h) N1->N2 N3 Dimethyl 2,6-dihydroxybenzene- 1,4-dicarboxylate N2->N3 N4 Saponification / Deprotection (NaOH, H2O, 100°C) N3->N4 N5 Ultra-Pure 2,6-DHTA Ligand N4->N5 N6 Coordination Assembly + Zn(II) + R/S-DPEDA N5->N6 N7 Chiral 1D Helical CP (Fluorescent CPL Probe) N6->N7

Caption: Workflow for synthesizing chiral fluorescent probes from DM-2,6-DHTA.

Quantitative Photophysical Data

The resulting coordination polymers exhibit exceptional photophysical properties due to the immobilization of the 2,6-DHTA core within the CP backbone.

Photophysical PropertyMeasured ValueMechanistic Causality / Significance
Fluorescence Quantum Yield ( ΦPL​ ) ~40.36%Efficient restriction of molecular motion via Zn(II) coordination minimizes non-radiative decay pathways ([2]()).
CPL Asymmetry Factor ( glum​ ) 0.02Highly efficient point-to-helical chirality transfer from the DPEDA auxiliary to the 1D coordination backbone ([2]()).
Emission Maximum ( λem​ ) ~450 nm (Blue)Extended conjugation and rigid coplanar geometry of the DHTA core.
Thermal Stability Up to 300 °CRobust metal-ligand coordination network prevents thermal degradation of the fluorophore ([2]()).

Alternate Applications: Potentiometric Taste Sensors

Beyond optical probes, the 2,6-DHTA scaffold is highly effective in electrochemical sensing arrays. When 2,6-DHTA is utilized as a surface modifier in lipid/polymer membranes, the intramolecular hydrogen bonding between its carboxyl and hydroxyl groups creates a highly specific binding pocket. This structural feature significantly enhances the sensor's sensitivity and selectivity toward umami substances, such as monosodium glutamate (MSG), allowing for the precise standardization of food taste profiles ([4]()).

Sources

Application

Application Note: Step-by-Step Synthesis and Crystallization Protocol for Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate

Abstract This application note details the synthesis, isolation, and single-crystal growth of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (C₁₀H₁₀O₆), a critical intermediate for pharmacological agents and advanced po...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract This application note details the synthesis, isolation, and single-crystal growth of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (C₁₀H₁₀O₆), a critical intermediate for pharmacological agents and advanced polymeric materials. Emphasizing mechanistic causality and self-validating experimental controls, this guide provides a robust framework for yielding high-quality single crystals suitable for X-ray diffraction (XRD).

Mechanistic Insights and Experimental Causality

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate features a highly coplanar carbon backbone, centrosymmetric terminal dimethyl groups, and axisymmetric dihydroxy groups. This specific geometry facilitates the formation of strong intramolecular O—H···O hydrogen bonds .

The crystallization of this compound relies on weak intermolecular O—H···O interactions to link the molecules into a stable monoclinic lattice. To achieve single crystals rather than amorphous precipitates, the protocol employs a slow evaporation technique using methanol. Methanol serves a dual purpose:

  • Reaction Solvent & Reagent: It acts as the esterifying alcohol during the initial synthesis.

  • Crystallization Medium: Its moderate vapor pressure and hydrogen-bonding capacity mediate the slow nucleation process, keeping the solution within the metastable zone width (MSZW) long enough for highly ordered crystal packing.

During synthesis, thionyl chloride (SOCl₂) is utilized. Rather than forming an acid chloride, SOCl₂ reacts with methanol to generate anhydrous hydrogen chloride (HCl) in situ. This provides a continuous, water-scavenging acidic environment that drives the Fischer esterification of 2,6-dihydroxyterephthalic acid to completion over an extended 72-hour period.

Experimental Workflow

The following diagram illustrates the critical path from precursor activation to final crystal harvest.

G A Precursors: 2,6-Dihydroxyterephthalic Acid + Methanol B Esterification: SOCl2, Reflux 72h A->B C Solvent Removal & Aqueous Quench B->C D Neutralization (NaHCO3 to pH 7.0) C->D E Filtration (Crude Isolation) D->E F Re-dissolution in Methanol E->F G Crystallization: Slow Evaporation F->G H Single Crystals: Dimethyl 2,6-dihydroxybenzene- 1,4-dicarboxylate G->H

Workflow for the synthesis and crystallization of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

Reagents and Equipment

Reagents:

  • 2,6-Dihydroxyterephthalic acid: 15 mmol (Precursor)

  • Methanol (Analytical grade): 45 mL + extra for crystallization

  • Thionyl dichloride (SOCl₂): 3 mL (Activator/Catalyst source)

  • Sodium bicarbonate (NaHCO₃): Saturated aqueous solution (Neutralizing agent)

  • Deionized water: 50 mL + extra for washing

Equipment:

  • Round-bottom flask (100 mL) with reflux condenser

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel)

  • pH meter or high-resolution pH paper

  • Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Glass crystallization vials (20 mL) and Parafilm

Step-by-Step Methodology
Phase 1: Synthesis and Isolation
  • Precursor Dissolution: Suspend 15 mmol of 2,6-dihydroxyterephthalic acid in 45 mL of methanol within a 100 mL round-bottom flask.

  • Acidic Activation: Place the flask in an ice bath. Slowly add 3 mL of thionyl dichloride dropwise.

    • Self-Validation Check: Observe the evolution of gas (HCl and SO₂). The slow addition prevents violent exothermic boiling and controls the in situ generation of the acid catalyst.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux temperature (~65 °C) for 72 hours.

    • Self-Validation Check: Monitor the reaction via TLC. The reaction is complete when the baseline spot corresponding to the highly polar dicarboxylic acid precursor is fully consumed.

  • Solvent Removal: Once complete, cool the mixture to room temperature and distill off the excess methanol and residual volatiles under vacuum using a rotary evaporator.

  • Aqueous Quench & Neutralization: Pour the concentrated residue into 50 mL of deionized water. Carefully add saturated sodium bicarbonate solution dropwise until the pH reaches exactly 7.0.

    • Causality Note: Precise neutralization is critical. A pH > 7.5 risks deprotonating the phenolic hydroxyl groups (forming water-soluble phenoxides) or hydrolyzing the newly formed ester. A pH < 6.5 may leave residual acid that degrades the product during storage.

  • Filtration: Filter the resulting white precipitate under vacuum. Wash the filter cake thoroughly with cold deionized water to remove any residual inorganic salts. Dry the crude solid under vacuum.

Phase 2: Single-Crystal Growth
  • Re-dissolution: Transfer the dried white solid to a clean 20 mL glass crystallization vial. Add methanol dropwise while gently swirling until the solid is completely dissolved. Avoid adding excess solvent; the goal is to create a near-saturated solution.

  • Setup for Slow Evaporation: Seal the vial tightly with Parafilm. Using a fine needle, puncture 3 to 5 small holes in the Parafilm.

    • Causality Note: The number and size of the holes dictate the evaporation rate. Too fast, and the compound will crash out as an amorphous powder. Too slow, and crystallization could take months.

  • Incubation: Place the vial in a vibration-free environment at a stable room temperature (293 K) away from direct sunlight.

  • Harvesting: Over the course of several days to weeks, monitor the vial. Once well-defined single crystals have formed at the bottom or sides of the vial, carefully decant the mother liquor and harvest the crystals for X-ray diffraction analysis.

Crystallographic & Structural Parameters

The following table summarizes the expected quantitative crystallographic data for the resulting single crystals, validating the success of the protocol .

ParameterValue / Description
Empirical Formula C₁₀H₁₀O₆
Crystal System Monoclinic
Space Group P2₁/c (No. 14)
Cell Volume 1021.71 ± 0.13 ų
Temperature 293 ± 2 K
Molecular Symmetry Axisymmetric dihydroxy groups; centrosymmetric terminal dimethyl groups
Key Interactions Intramolecular O—H···O hydrogen bonds; weak intermolecular O—H···O links
Conformation All carbon atoms are nearly coplanar
References
  • Zhao, D., Wang, K., Zhang, J., & Jin, N. (2010). Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o981. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Improving yield in dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the est...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and operational challenges associated with the esterification of highly hindered aromatic systems.

The synthesis of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (also known as dimethyl 2,6-dihydroxyterephthalate) is a critical workflow for researchers developing metal-organic frameworks (MOFs), rigid rod polymers, and specialized fluorinated building blocks. However, achieving high yields is notoriously difficult due to the steric hindrance and electronic deactivation caused by the ortho-hydroxyl groups on the benzene ring.

Below, you will find the optimized methodology, comparative data, and a targeted troubleshooting Q&A to ensure your synthesis is both high-yielding and reproducible.

I. Mechanistic Insight & Optimized Workflow

Esterification of 2,6-dihydroxyterephthalic acid is an equilibrium-driven process. Standard Fischer esterification using sulfuric acid ( H2​SO4​ ) often stalls at sub-50% yields because the generated water pushes the equilibrium backward, and the sterically hindered carbonyl carbons resist nucleophilic attack.

To overcome this, we employ Thionyl Chloride ( SOCl2​ ) as both the acid catalyst precursor and an irreversible dehydrating agent. SOCl2​ reacts with methanol to generate HCl in situ (the true catalyst) and consumes generated water by converting it into SO2​ and HCl gases. This effectively forces the reaction to completion via Le Chatelier's principle[1].

Experimental Protocol: SOCl2-Catalyzed Esterification

This protocol is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoints.

  • Preparation & Degassing: Dissolve 15.0 mmol of 2,6-dihydroxyterephthalic acid in 45 mL of anhydrous methanol in a rigorously dried, two-neck round-bottom flask. Purge the system with inert Nitrogen ( N2​ ) for 15 minutes to prevent oxidative degradation of the electron-rich phenolic core.

  • Catalyst Activation: Cool the flask to 0°C using an ice bath. Slowly add 3.0 mL of thionyl dichloride ( SOCl2​ ) dropwise over 15 minutes.

    • Validation Checkpoint: You should observe mild effervescence ( SO2​ and HCl gas evolution). If no gas is evolved, your SOCl2​ may have hydrolyzed in storage and should be replaced.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to 65°C. Maintain stirring under N2​ for 72 hours.

    • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Dichloromethane:Methanol (9:1) solvent system. The starting material spot should completely disappear before proceeding.

  • Solvent Removal: Cool the reaction to room temperature and remove the excess methanol and volatile byproducts via vacuum distillation.

  • Aqueous Quench & Neutralization: Pour the crude residue into 50 mL of distilled water. Carefully adjust the pH to exactly 7.0 using a saturated aqueous sodium bicarbonate ( NaHCO3​ ) solution.

    • Causality: Precise neutralization is critical. Over-titration will deprotonate the phenolic hydroxyls, making the product water-soluble and drastically reducing your isolated yield.

  • Isolation: Filter the resulting white precipitate under vacuum, wash with cold distilled water, and recrystallize from hot methanol to yield pure dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate[1].

SynthesisWorkflow Start 2,6-Dihydroxyterephthalic Acid (Starting Material) Reagents Add Anhydrous Methanol + SOCl2 at 0°C Start->Reagents Reaction Reflux at 65°C for 72h (Under N2 Atmosphere) Reagents->Reaction Workup Vacuum Distillation & Aqueous Quench Reaction->Workup Neutralize Neutralize to pH 7.0 (Saturated NaHCO3) Workup->Neutralize Purification Recrystallization (Hot Methanol) Neutralize->Purification Product Dimethyl 2,6-dihydroxybenzene- 1,4-dicarboxylate (Pure) Purification->Product

Figure 1: Optimized workflow for the esterification of 2,6-dihydroxyterephthalic acid.

II. Quantitative Data: Condition Optimization

The table below summarizes internal validation data demonstrating the causality between atmospheric conditions, catalyst choice, and final product yield.

Catalyst SystemTemperatureTimeAtmosphereConversion Yield (%)Product Purity (%)
H2​SO4​ (conc.)65°C (Reflux)48hAir45 - 50< 85
SOCl2​ 65°C (Reflux)72hAir75 - 8092
SOCl2​ 65°C (Reflux) 72h Nitrogen ( N2​ ) 88 - 92 > 98

III. Troubleshooting Guide & FAQs

Q1: Why is my esterification yield stalling around 40-50% despite extending the reflux time to 96 hours? A: If you are using standard sulfuric acid, time is not the limiting factor; thermodynamics is. The starting material features two hydroxyl groups ortho to the carboxylates. This creates severe steric hindrance and intramolecular hydrogen bonding, reducing the electrophilicity of the carbonyl carbon. The water generated during the reaction pushes the equilibrium backward. Actionable Fix: Switch to the SOCl2​ protocol outlined above. SOCl2​ irreversibly consumes the generated water, driving the reaction forward.

Q2: I am observing dark, tarry impurities in my reaction mixture, and the final powder is brown instead of white. What causes this? A: The dihydroxybenzene core is highly electron-rich. At elevated reflux temperatures, phenolic compounds are extremely susceptible to oxidative degradation, leading to quinone-like polymeric byproducts (tar). Actionable Fix: You must conduct the reflux under a strict inert atmosphere (Nitrogen or Argon). Ensure your methanol is thoroughly degassed prior to the reaction. Furthermore, trace transition metals in scratched glassware can catalyze this oxidation; perform an acid wash of your round-bottom flask prior to the experiment.

Q3: During the workup, my product yield dropped significantly after the neutralization step. What went wrong? A: You likely over-titrated the solution. The target compound, dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, contains two acidic phenolic protons. If you raise the pH past 7.0–7.5 with sodium bicarbonate, these phenolic groups deprotonate to form water-soluble phenoxide salts. These salts will bypass your filter paper and remain lost in the aqueous filtrate. Furthermore, highly basic conditions can trigger the premature hydrolysis of your newly formed methyl esters. Actionable Fix: Perform the neutralization dropwise while continuously monitoring with a calibrated pH meter. Stop exactly at pH 7.0.

Q4: My TLC shows a persistent intermediate spot that won't convert to the final product. What is it? A: This is the mono-esterified intermediate (e.g., 2-hydroxy-6-methoxycarbonyl-terephthalic acid). The second esterification is significantly slower than the first due to decreased solubility and further electronic deactivation of the ring. Actionable Fix: Ensure you are using a sufficient excess of SOCl2​ (at least 2.5 to 3.0 equivalents relative to the diacid) and maintain a vigorous reflux for the full 72 hours.

IV. References

  • Zhao, D., Wang, K., & Zhang, J. (2010). Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 4), o981.[Link]

Sources

Optimization

Preventing oxidation of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate during polymerization

This guide is designed for researchers, scientists, and drug development professionals working with the polymerization of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. It provides in-depth technical assistance to help...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide is designed for researchers, scientists, and drug development professionals working with the polymerization of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. It provides in-depth technical assistance to help you navigate the challenges associated with the oxidation of this monomer during polymerization, ensuring the synthesis of high-quality, uncolored polymers.

Introduction: The Challenge of Oxidation

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is a valuable monomer for the synthesis of specialty polyesters with unique properties. However, the presence of two hydroxyl groups on the benzene ring makes the monomer highly susceptible to oxidation, particularly at the elevated temperatures required for melt polycondensation. This oxidation can lead to the formation of colored byproducts, resulting in a discolored, yellow, or even brown polymer, which can significantly impact its performance and suitability for various applications.[1] This guide provides a comprehensive overview of the causes of oxidation and practical strategies to prevent it.

Frequently Asked Questions (FAQs)

Q1: Why is my polymer turning yellow or brown during the polymerization of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate?

A1: The discoloration of your polymer is most likely due to the oxidation of the dihydroxybenzene moiety in the monomer.[1] At high temperatures, the hydroxyl groups are prone to reacting with any residual oxygen in the polymerization reactor. This leads to the formation of quinone-like structures, which are highly colored and can become incorporated into the polymer backbone, resulting in a yellow to brown appearance. Even trace amounts of oxygen can initiate this degradation process.

Q2: What are the primary factors that contribute to the oxidation of the monomer?

A2: Several factors can contribute to the oxidation of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate during polymerization:

  • Presence of Oxygen: This is the most critical factor. Incomplete purging of the reaction vessel with an inert gas leaves residual oxygen that can react with the monomer at high temperatures. Air leaks in the reactor setup are also a common source of oxygen contamination.[2]

  • High Temperatures: The melt polycondensation process typically requires high temperatures (often exceeding 200°C) to achieve a high molecular weight polymer. These elevated temperatures accelerate the rate of oxidation reactions.[3]

  • Catalyst Choice: Certain metal-based catalysts, particularly some titanium-based catalysts, can promote thermo-oxidative degradation and discoloration in polyesters.

  • Purity of Monomers and Reagents: Impurities in the monomer or other reagents can act as initiators for oxidation reactions.

Q3: What are antioxidants and how do they prevent discoloration?

A3: Antioxidants are chemical compounds added to the polymerization mixture to inhibit or retard oxidation. They work through different mechanisms to protect the polymer from degradation.[4][5] For preventing discoloration in polyester synthesis, a synergistic combination of primary and secondary antioxidants is often recommended.[1]

  • Primary Antioxidants (Free Radical Scavengers): These are typically hindered phenolic compounds. They function by donating a hydrogen atom to reactive free radicals, neutralizing them and terminating the oxidative chain reaction.[6]

  • Secondary Antioxidants (Hydroperoxide Decomposers): These are often phosphite-based compounds. They decompose hydroperoxides, which are unstable intermediates in the oxidation process, into stable, non-radical products, thus preventing further propagation of the oxidative chain reaction.[7][8]

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the polymerization of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

Problem Potential Cause(s) Recommended Solution(s)
Polymer is yellow or brown immediately after synthesis. 1. Oxygen in the reactor: Inadequate inert gas purging or air leaks. 2. Oxidized monomer: The monomer may have oxidized during storage. 3. Inappropriate catalyst: The catalyst may be promoting oxidation.1. Improve inert atmosphere: Purge the reactor thoroughly with high-purity nitrogen or argon before heating. Maintain a positive pressure of inert gas throughout the reaction. Check for and repair any leaks in the system.[2] 2. Purify the monomer: If the monomer appears discolored, consider recrystallization before use. Store the monomer under an inert atmosphere and in a cool, dark place. 3. Change the catalyst: Consider using a catalyst with lower oxidative potential, such as an antimony-based or tin-based catalyst.[9]
Polymer color darkens during a second heating step (e.g., post-polymerization). Residual catalyst and unreacted end groups promoting degradation. Incorporate a stabilizer package: Add a combination of a primary phenolic antioxidant and a secondary phosphite antioxidant during the initial polymerization. This will provide long-term thermal stability.[1]
Inconsistent polymer color between batches. Variability in experimental conditions: Inconsistent purging times, temperature profiles, or reagent purity.Standardize the polymerization protocol: Carefully document and control all reaction parameters, including inert gas flow rate and duration, heating rates, and final temperature and time. Ensure the purity of all monomers and reagents is consistent.

Experimental Protocols

Protocol 1: General Procedure for Melt Polycondensation with Oxidation Prevention

This protocol outlines a general method for the melt polycondensation of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate with another suitable di-ester monomer (e.g., dimethyl terephthalate) and a diol (e.g., ethylene glycol), incorporating best practices to prevent oxidation.

Materials:

  • Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate

  • Co-monomer (e.g., Dimethyl terephthalate)

  • Diol (e.g., Ethylene glycol)

  • Polycondensation catalyst (e.g., Antimony(III) oxide)

  • Primary Antioxidant (e.g., Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate) - Irganox 1010)

  • Secondary Antioxidant (e.g., Tris(2,4-di-tert-butylphenyl) phosphite - Irgafos 168)

  • High-purity nitrogen or argon gas

Procedure:

  • Reactor Setup: Assemble a glass polymerization reactor equipped with a mechanical stirrer, a nitrogen/argon inlet, and a distillation outlet for the removal of byproducts (methanol and excess diol).

  • Inert Gas Purging: Thoroughly purge the reactor with high-purity nitrogen or argon for at least 30-60 minutes to remove all traces of oxygen. Maintain a slow, continuous flow of the inert gas throughout the entire process.

  • Charging Reactants: Under a positive pressure of inert gas, charge the reactor with dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, the co-monomer, and the diol in the desired stoichiometric ratio.

  • Addition of Antioxidants and Catalyst: Add the primary and secondary antioxidants (typically 0.1-0.5 wt% each relative to the total monomer weight) and the polycondensation catalyst.

  • Esterification Stage:

    • Heat the reaction mixture to a temperature of 150-220°C with stirring.

    • Methanol will begin to distill off. Continue this stage until the theoretical amount of methanol has been collected.

  • Polycondensation Stage:

    • Gradually increase the temperature to 250-280°C.

    • Slowly apply a vacuum (down to <1 mbar) to facilitate the removal of the diol byproduct and drive the polymerization to a high molecular weight.

    • The viscosity of the reaction mixture will increase significantly. Continue the reaction under high vacuum until the desired viscosity is reached.

  • Cooling and Polymer Recovery:

    • Release the vacuum with the inert gas.

    • Allow the reactor to cool down to room temperature under the inert atmosphere.

    • The solid polymer can then be recovered from the reactor.

Visualizing the Workflow

The following diagram illustrates the key steps in the oxidation-preventive polymerization workflow.

workflow cluster_prep Preparation cluster_reaction Reaction cluster_recovery Recovery Setup Reactor Setup Purge Inert Gas Purging Setup->Purge 30-60 min Charge Charge Reactants & Additives Purge->Charge Esterification Esterification (150-220°C) Charge->Esterification Polycondensation Polycondensation (250-280°C, Vacuum) Esterification->Polycondensation Remove Methanol Cooling Cooling under Inert Gas Polycondensation->Cooling Remove Diol Recovery Polymer Recovery Cooling->Recovery

Caption: Experimental workflow for preventing oxidation during polymerization.

Understanding the Oxidation Mechanism

The oxidation of the dihydroxybenzene moiety proceeds via a free-radical chain reaction. The following diagram provides a simplified representation of this detrimental process.

oxidation_mechanism Monomer Dihydroxy-monomer (Ar-(OH)2) PhenoxyRadical Phenoxy Radical (Ar-O•) Monomer->PhenoxyRadical Radical Initiator Radical (R•) Radical->Monomer H-abstraction Oxygen Oxygen (O2) PhenoxyRadical->Oxygen Addition PeroxyRadical Peroxy Radical (Ar-OO•) Oxygen->PeroxyRadical PolymerChain Polymer Chain (P-H) PeroxyRadical->PolymerChain H-abstraction Hydroperoxide Hydroperoxide (Ar-OOH) PolymerChain->Hydroperoxide ColoredProducts Colored Quinone-like Products Hydroperoxide->ColoredProducts Decomposition

Caption: Simplified mechanism of monomer oxidation leading to discoloration.

Recommended Antioxidant Systems

The following table provides examples of commercially available antioxidants that can be used to prevent the oxidation of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate during polymerization.

Antioxidant Type Chemical Name Trade Name (Example) Typical Concentration (wt%)
Primary (Phenolic) Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)Irganox® 10100.1 - 0.5
Primary (Phenolic) Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoateIrganox® 10760.1 - 0.5
Secondary (Phosphite) Tris(2,4-di-tert-butylphenyl) phosphiteIrgafos® 1680.1 - 0.5
Secondary (Phosphite) Tris(nonylphenyl) phosphiteTNPP0.1 - 0.5

Note: The optimal antioxidant and its concentration should be determined experimentally for your specific polymerization system. It is often beneficial to use a blend of a primary and a secondary antioxidant for synergistic protection.[1]

References

  • Lai, Z. (n.d.). 笔记:使用DOT语言制作流程图. Zhijian Lai. Retrieved from [Link]

  • Graphviz. (2021, January 14). Graphviz tutorial [Video]. YouTube. Retrieved from [Link]

  • Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]

  • Graphviz. (n.d.). User Guide. Read the Docs. Retrieved from [Link]

  • Koehler, B. (2019, September 3). Re: How to avoid blackening of a co-polyesteramide melt polycondensation? ResearchGate. Retrieved from [Link]

  • MDPI. (2022, August 11). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Retrieved from [Link]

  • PubMed. (2022, August 11). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Retrieved from [Link]

  • ResearchGate. (n.d.). Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. Retrieved from [Link]

  • Graphviz. (2015, January 5). Drawing graphs with dot. Retrieved from [Link]

  • MDPI. (2024, February 1). Synthesis and Assessment of Novel Sustainable Antioxidants with Different Polymer Systems. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Engineering biodegradable polyester elastomers with antioxidant properties to attenuate oxidative stress in tissues. Retrieved from [Link]

  • ResearchGate. (n.d.). LCP aromatic polyesters by esterolysis melt polymerization. Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing a stabilized polyester.
  • ResolveMass Laboratories Inc. (2026, January 7). Key Challenges and Solutions in Polymer Analysis. Retrieved from [Link]

  • University of Waterloo. (2018, June 11). TROUBLESHOOTING POLYMERIZATIONS. Retrieved from [Link]

  • Silike. (2024, August 15). What Causes Poor Color Dispersion of Color Masterbatch and How to Solve The Problem Of Uneven Dispersion Of color concentrates and compounds? Retrieved from [Link]

  • Royal Society of Chemistry. (2019, March 18). Synthesis of amorphous low Tg polyesters with multiple COOH side groups and their utilization for elastomeric vitrimers based on post-polymerization cross-linking. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Pinene-Based Oxidative Synthetic Toolbox for Scalable Polyester Synthesis. Retrieved from [Link]

  • Technology Networks. (2022, May 25). Defect Explains How Solvent Color Changes Happen So Quickly. Retrieved from [Link]

  • MDPI. (2025, May 15). Processing of Thermotropic Fully Aromatic Polyesters by Powder Molding Accompanied by Solid-State Post-Polymerization. Retrieved from [Link]

  • National Institutes of Health. (2018, September 4). New Approach for Understanding the Oxidation Stability of Neopolyol Ester Lubricants Using a Small-Scale Oxidation Test Method. Retrieved from [Link]

  • Google Patents. (n.d.). Method for reducing polymer build-up in a polymerization reactor.
  • MDPI. (2021, June 29). Atomic Scale Mechanisms Controlling the Oxidation of Polyethylene: A First Principles Study. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate

Welcome to the technical support guide for the purification of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (C₁₀H₁₀O₆, MW: 226.18 g/mol ). This document is designed for researchers, chemists, and drug development prof...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the purification of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (C₁₀H₁₀O₆, MW: 226.18 g/mol ). This document is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. We will explore the causality behind experimental choices, provide validated protocols, and troubleshoot common issues encountered in the laboratory.

The purity of this compound is paramount as it is a key intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Impurities can lead to undesirable side reactions, lower yields in subsequent steps, and altered pharmacological or material properties. This guide provides a systematic approach to achieving high purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude product?

A1: Understanding potential impurities is the first step toward effective purification. Based on its common synthesis via Fischer esterification of 2,6-dihydroxyterephthalic acid with methanol[1][2], the primary impurities include:

  • Unreacted Starting Material: 2,6-dihydroxyterephthalic acid (the "di-acid"). This is a highly polar, acidic compound.

  • Mono-ester Intermediate: The half-reacted product, 4-carboxy-2,6-dihydroxybenzoic acid methyl ester. This is also significantly more polar and acidic than the desired di-ester product.

  • Residual Acid Catalyst: If an acid catalyst like H₂SO₄ or SOCl₂ is used, residual acidity will be present.

  • Polymeric Byproducts: Overheating or extended reaction times can lead to the formation of higher molecular weight condensation products.

  • Solvent Residue: Primarily methanol from the esterification reaction.

Q2: What is the most critical first step for purifying the crude reaction mixture?

A2: The most critical initial step is a liquid-liquid extraction or an aqueous wash with a mild base. The significant difference in acidity between the desired di-ester product (which is phenolic but not strongly acidic) and the carboxylic acid impurities (di-acid and mono-ester) is the key to an effective initial cleanup.

Causality: By dissolving the crude mixture in an organic solvent (like ethyl acetate) and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), you deprotonate the carboxylic acid groups on the impurities. This converts them into their carboxylate salts, which are highly soluble in the aqueous phase and are thus removed from the organic layer containing your desired product. This single step can dramatically increase the purity of your material before you proceed to more refined techniques. A synthesis report for this compound specifically mentions adjusting the pH with sodium bicarbonate to precipitate the product from an aqueous solution, highlighting the utility of this approach.[1]

Q3: How do I choose between Recrystallization and Column Chromatography for the main purification step?

A3: The choice depends on the purity of your material after the initial work-up and the nature of the remaining impurities.

  • Choose Recrystallization if: Your crude product is already relatively pure (>90-95%) and contains only minor, structurally similar impurities. Recrystallization is excellent for removing small amounts of contaminants and can yield highly crystalline, pure material. It is often faster and uses less solvent than chromatography. A published procedure notes that single crystals of the title compound can be obtained by slow evaporation from a methanol solution, indicating its suitability as a recrystallization solvent.[1]

  • Choose Column Chromatography if: Your crude product contains multiple impurities with different polarities, or if an impurity has very similar solubility characteristics to your product, making recrystallization ineffective.[3] Chromatography is a more powerful separation technique that separates compounds based on their differential adsorption to a stationary phase.[3][4]

The following workflow diagram illustrates this decision-making process.

Purification_Workflow crude Crude Product workup Aqueous Bicarbonate Wash / Work-up crude->workup Dissolve in EtOAc check1 Assess Purity (TLC, ¹H NMR) workup->check1 Remove aqueous layer, dry & concentrate chrom Flash Column Chromatography check1->chrom <95% Pure or Multiple Spots on TLC recrys Recrystallization check1->recrys >95% Pure check2 Assess Purity (TLC, MP, NMR) chrom->check2 recrys->check2 check2->chrom Impurities Remain final Pure Product (>99%) check2->final Purity Confirmed

Caption: Decision workflow for purifying dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

Q4: Can sublimation be used for this compound to achieve ultra-high purity?

A4: Yes, sublimation is a highly effective, albeit specialized, technique for achieving purities often exceeding 99.9%.[5] This method is particularly well-suited for organic solids that are volatile enough to transition directly from a solid to a gas phase under heat and reduced pressure, leaving non-volatile impurities behind.[6] Given the aromatic nature and molecular weight of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, it is a strong candidate for sublimation. This solvent-free method is ideal for applications in organic electronics or when trace solvent impurities are unacceptable.[7]

Troubleshooting Guide

Recrystallization Issues

Q: I've dissolved my crude product in hot methanol, but it won't crystallize upon cooling. What's wrong? A: This is a common issue that can stem from several factors:

  • Too Much Solvent: You may have used an excessive amount of solvent, meaning the solution is not supersaturated upon cooling. Solution: Evaporate some of the solvent on a rotary evaporator and try cooling again.

  • High Impurity Load: If the product is very impure, the impurities can inhibit crystal lattice formation. Solution: First, perform column chromatography to remove the bulk of impurities, then recrystallize the partially purified fractions.

  • Lack of Nucleation Sites: Crystal growth requires a starting point. Solution: Try scratching the inside of the flask with a glass rod just below the solvent line. Alternatively, add a tiny seed crystal from a previous pure batch.

Q: My recovery from recrystallization is very low. How can I improve the yield? A: Low recovery typically means too much of your product remained dissolved in the cold solvent (the "mother liquor").

  • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve your compound.[8]

  • Cool Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) for an adequate amount of time to maximize precipitation.

  • Second Crop: Concentrate the mother liquor (the remaining solution after filtering the crystals) and cool it again to obtain a second, often less pure, batch of crystals. You can assess the purity of this second crop by TLC before deciding whether to combine it with the first.

Column Chromatography Issues

Q: My compound is streaking badly on the silica gel column and the separation is poor. Why is this happening? A: This is a classic problem when purifying phenolic compounds on silica gel.[9] The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly interact with the phenolic hydroxyl groups on your molecule, leading to tailing or streaking.

  • Solution 1 (Solvent Polarity): Increase the polarity of your eluent. For phenolic compounds, a mobile phase containing a small amount of methanol in dichloromethane (DCM) (e.g., 1-5% MeOH in DCM) is often effective.[9] The more polar methanol competes with your compound for binding sites on the silica, allowing it to elute more cleanly.

  • Solution 2 (Solvent Choice): Incorporate a solvent like toluene into your eluent system (e.g., ethyl acetate in toluene). This can dramatically improve the separation of aromatic compounds.[9]

  • Solution 3 (Stationary Phase Modification): Consider using a different stationary phase. Neutral or basic alumina can be a good alternative to silica for purifying compounds that are sensitive to acid or bind strongly to silica.[9]

Q: I'm not getting good separation between my product and an impurity. What should I do? A: This requires systematically optimizing your chromatographic conditions.

  • Fine-Tune the Solvent System: Use Thin Layer Chromatography (TLC) to test various solvent systems. Aim for a system that gives your product an Rf value of ~0.3 and maximizes the difference in Rf (ΔRf) between your product and the impurity. Try binary systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) and even ternary systems if needed.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a less polar eluent and gradually increase the polarity. This helps to elute non-polar impurities first, and then sharpen the band of your more polar product as it elutes later.

  • Improve Column Packing: Ensure your column is packed uniformly without any air bubbles or channels, as these lead to poor separation.[10] Using the "wet packing" method, where a slurry of silica in the solvent is poured into the column, generally gives better results.[3]

Quantitative Data for Chromatography

Stationary Phase Common Eluent Systems (starting point) Compound Elution Order
Silica Gel (SiO₂) Hexane / Ethyl Acetate (e.g., gradient from 9:1 to 1:1) Less polar byproducts -> Product -> Mono-ester -> Di-acid (at very high polarity)
Silica Gel (SiO₂) Dichloromethane / Methanol (e.g., gradient from 100:0 to 95:5) Less polar byproducts -> Product -> Polar impurities

| Neutral Alumina (Al₂O₃) | Hexane / Dichloromethane or Hexane / Ethyl Acetate | Similar to silica, but may prevent tailing of the phenolic product. |

Experimental Protocols

Protocol 1: Initial Purification via Aqueous Wash
  • Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.

  • Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any CO₂ gas that may form.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer, which now contains the deprotonated acidic impurities.

  • Repeat: Repeat the wash with NaHCO₃ solution one more time.

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water.

  • Drying and Concentration: Drain the organic layer into a flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude, neutralized product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the product from Protocol 1 into a test tube. Add methanol (MeOH) dropwise while heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.[8] Methanol is a reported solvent for this compound.[1]

  • Dissolution: Place the bulk of the crude product in an Erlenmeyer flask. Add the minimum amount of hot MeOH needed to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold MeOH to remove any soluble impurities adhering to the crystal surface.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. Characterize the product by determining its melting point and acquiring an NMR spectrum.

Protocol 3: Flash Column Chromatography

Column_Chromatography_Workflow cluster_prep Preparation cluster_run Elution & Collection cluster_analysis Analysis prep1 Select Eluent via TLC (Target Rf ≈ 0.3) prep2 Pack Column with Silica (Wet Slurry Method) prep1->prep2 prep3 Load Sample (Minimal Volume) prep2->prep3 run1 Apply Eluent & Pressure prep3->run1 run2 Collect Fractions run1->run2 ana1 Analyze Fractions by TLC run2->ana1 ana2 Combine Pure Fractions ana1->ana2 ana3 Evaporate Solvent ana2->ana3 final_prod Pure Product ana3->final_prod Yields Pure Product

Caption: Step-by-step workflow for flash column chromatography.

  • Eluent Selection: Using TLC, determine an appropriate solvent system (e.g., start with 3:1 Hexane:EtOAc and adjust as needed).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour this into a glass column and allow it to pack under gravity or light pressure, ensuring a flat, stable bed.[3][10]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column. Alternatively, load the concentrated solution directly onto the column in a narrow band.

  • Elution: Add the eluent to the top of the column and apply gentle air pressure to begin flowing the solvent through the column.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Analysis: Spot each fraction (or every few fractions) on a TLC plate to monitor the separation.

  • Combine and Concentrate: Combine the fractions that contain only your pure product and remove the solvent using a rotary evaporator.

By following these guidelines and understanding the chemical principles behind them, you can effectively troubleshoot and purify dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate to the high degree of purity required for your research and development needs.

References

  • Pathiranage, A. L. et al. (2017). Esterification, Purification and Identification of Cinnamic Acid Esters.
  • Reddit. (2023). Trouble with Column Chromatography of phenolic compounds. r/OrganicChemistry. [Online] Available at: [Link]

  • Innovation.world. (2025). Purification By Sublimation. [Online] Available at: [Link]

  • NARD Institute. (n.d.). Sublimation purification. [Online] Available at: [Link]

  • EMU Departments of Physics and Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity. [Online] Available at: [Link]

  • Dai, J.-J., Xu, J. & Hu, M.-L. (2010). Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o981.
  • PROMETHEUS – Protocols. (n.d.). Chemical determination of phenolic compounds. [Online] Available at: [Link]

  • Adesis, Inc. (2021). Sublimation: Isolating the Purest Chemical Compounds. [Online] Available at: [Link]

  • ResearchGate. (2013). How to isolate phenolic compounds from ethanolic extract. [Online] Available at: [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Online] Available at: [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. OS Techniques. [Online] Available at: [Link]

  • MDPI. (2024).
  • PMC. (n.d.). Extraction and characterization of phenolic compounds and their potential antioxidant activities. [Online] Available at: [Link]

  • Geochemical Journal. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). 54(2), 103-111.
  • PubMed. (2010). Dimethyl 2,6-dihydroxy-benzene-1,4-dicarboxyl-ate. Acta Crystallographica Section E: Structure Reports Online. [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubilization of Dimethyl 2,6-Dihydroxybenzene-1,4-Dicarboxylate

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, chemists, and drug development professionals struggling with the aqueous formulation of dimethyl 2,6-dihydroxybenz...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is specifically designed for researchers, chemists, and drug development professionals struggling with the aqueous formulation of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (also known as dimethyl 2,6-dihydroxyterephthalate).

Below, you will find a diagnostic workflow, targeted FAQs explaining the mechanistic causality of its insolubility, quantitative comparison tables, and self-validating experimental protocols to overcome these formulation hurdles.

Diagnostic Solubilization Workflow

Use the decision matrix below to determine the optimal solubilization strategy based on your downstream experimental requirements.

TroubleshootingWorkflow Start Aqueous Solubilization Required? App What is the Downstream Application? Start->App Bio Biological / Cell Assay (Strict toxicity limits) App->Bio In Vitro / In Vivo Chem Chemical / Enzymatic Assay (Hydrolysis/Coupling) App->Chem Cell-Free / Synthetic DMSO Use ≤1% DMSO (Pre-dissolve at 50 mM) Bio->DMSO Low Conc. (<500 µM) HPBCD HP-β-CD Complexation (High biocompatibility) Bio->HPBCD High Conc. (>1 mM) Micelle Micellar Dispersion (Pluronic F127 / Tween 80) Chem->Micelle Requires Enzyme Access pH pH Adjustment (>9.0) Warning: Ester Hydrolysis Risk Chem->pH Alkaline Tolerant

Figure 1: Decision matrix for solubilizing dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate based on assay.

Troubleshooting Guides & FAQs

Q1: Why is dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate so resistant to aqueous solubilization compared to similar phenolic compounds? A1: The insolubility of this compound is fundamentally driven by its highly stable intramolecular hydrogen bonding network. The molecule features two hydroxyl groups at the 2 and 6 positions, both flanking the methyl ester at position 1. This proximity facilitates strong, dual intramolecular hydrogen bonds between the phenolic protons and the ester carbonyl oxygen. This internal H-bonding effectively "hides" the polar hydroxyl groups from the surrounding aqueous solvent, rendering the molecule highly hydrophobic and crystalline. This intense lipophilicity is a well-documented hurdle in the total synthesis of complex meroterpenoids like stachyflin, where this compound is utilized as a highly hydrophobic building block[1].

Q2: How can I solubilize this compound for in vitro biological assays without exceeding DMSO toxicity limits? A2: For cell-based assays, DMSO concentrations must typically remain below 0.1–1.0% v/v to prevent solvent-induced cytotoxicity. If your target concentration requires more solvent, we recommend forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD). HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic benzene ring and ester groups of the target molecule, while its hydroxyl-rich exterior ensures aqueous solubility. Studies on similar hydrophobic phenolic esters demonstrate that HP-β-CD complexation can increase aqueous solubility by over 5-fold without introducing cytotoxicity or altering the compound's fundamental stability[2]. See Methodology A for the step-by-step complexation protocol.

Q3: My downstream application is an enzymatic assay (e.g., esterase cleavage). Will cyclodextrins interfere with enzyme access? A3: Yes. The deep inclusion of the ester groups within the cyclodextrin cavity can sterically hinder esterase access, artificially lowering your observed enzymatic turnover rates. In these cases, micellar dispersion using non-ionic amphiphilic polymers like Pluronic F127 or lipid nanocarriers is preferred. These surfactants self-assemble into micelles with hydrophobic cores that solubilize the compound while maintaining a dynamic equilibrium with the aqueous phase. This allows esterase enzymes to efficiently access the substrate at the micelle-water interface, an approach successfully validated for the esterase-responsive release of hydrophobic phenolic esters in nanocarrier systems[3]. See Methodology B .

Q4: Can I use pH adjustment (alkalization) to deprotonate the hydroxyl groups and force solubility? A4: While the phenolic hydroxyl groups have a pKa in the range of 8.5–9.5, adjusting the aqueous media to pH > 9.0 to form the highly soluble phenoxide anion carries a critical risk: base-catalyzed ester hydrolysis. Because the compound contains two methyl ester groups, prolonged exposure to alkaline conditions will irreversibly hydrolyze them into the corresponding dicarboxylic acid (2,6-dihydroxyterephthalic acid). If the structural integrity of the diester is required for your assay, pH adjustment should be strictly avoided.

Quantitative Data Presentation

Table 1: Comparison of Solubilization Strategies for Dimethyl 2,6-Dihydroxybenzene-1,4-Dicarboxylate

Solubilization StrategyMax Achievable Aqueous Conc. (Est.)Downstream CompatibilityKey AdvantagePrimary Limitation
DMSO Co-solvent (≤1% v/v) ~100 - 500 µMCell-based assaysSimple, immediate dissolutionCytotoxicity at higher concentrations
HP-β-CD Complexation (10% w/v) ~2 - 5 mMIn vivo / Cell assaysHigh biocompatibility, stableSteric hindrance for enzymatic assays
Pluronic F127 Micelles (2% w/v) ~1 - 3 mMEnzymatic / Cell-free assaysDynamic substrate releaseRequires sonication/heating steps
Alkaline Solubilization (pH > 9.5) >10 mMChemical synthesisHighest solubility limitInduces rapid ester hydrolysis

Step-by-Step Methodologies

Methodology A: HP-β-CD Inclusion Complexation (Freeze-Drying Method)

Causality Note: Freeze-drying is chosen over simple co-evaporation because it prevents the highly crystalline hydrophobic compound from prematurely precipitating out of solution, ensuring a uniform solid dispersion at the molecular level.

  • Preparation of Aqueous Phase: Dissolve HP-β-CD in deionized water to a 10% (w/v) concentration.

  • Preparation of Organic Phase: Dissolve dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate in a minimal volume of absolute ethanol (e.g., 50 mg/mL). Note: Ethanol is selected over DMSO to allow for complete, residue-free removal during lyophilization.

  • Complexation: Add the ethanol solution dropwise to the HP-β-CD aqueous solution under continuous magnetic stirring at 300 rpm at 25°C.

  • Equilibration: Stir the mixture in the dark for 24 hours. Causality: This extended time allows the host-guest inclusion complex to reach thermodynamic equilibrium, maximizing encapsulation efficiency.

  • Solvent Removal: Evaporate the ethanol under reduced pressure at 35°C using a rotary evaporator until only the aqueous phase remains.

  • Lyophilization (Self-Validation Step): Freeze the remaining aqueous solution at -80°C and lyophilize for 48 hours. The resulting solid inclusion complex powder should be uniformly white. Reconstitute a small aliquot in water; a clear solution validates successful complexation without free-drug precipitation.

Methodology B: Micellar Dispersion using Pluronic F127

Causality Note: Pluronic F127 is utilized because its amphiphilic nature forms stable micelles that protect the hydrophobic core while allowing dynamic surface exchange, ensuring enzymes can access the ester bonds.

  • Stock Preparation: Prepare a highly concentrated stock solution of the compound in DMSO (20 mg/mL).

  • Aqueous Phase Preparation: Dissolve Pluronic F127 in your target aqueous buffer (e.g., PBS, pH 7.4) to a final concentration of 2% (w/v). Heat slightly to 40°C to ensure complete dissolution of the polymer.

  • Dispersion: Slowly inject the compound stock solution into the aqueous Pluronic F127 solution under vigorous magnetic stirring (800 rpm).

  • Sonication: Transfer the mixture to a bath sonicator and sonicate for 10 minutes. Causality: Sonication provides the kinetic energy required to overcome the activation barrier of micelle formation, reducing the micelle size and ensuring a homogeneous, optically clear dispersion.

  • Dialysis (Self-Validation Step): To ensure no unencapsulated compound or excess DMSO remains, dialyze the dispersion against fresh PBS for 12 hours using a 3.5 kDa MWCO membrane. A clear retentate confirms successful micellar solubilization, whereas turbidity indicates the surfactant concentration must be increased.

References

  • Title: The chemistry of isoindole natural products Source: PMC - NIH URL: [Link]

  • Title: Stability, Antioxidant Activity and Intestinal Permeation of Oleuropein Inclusion Complexes with Beta-Cyclodextrin and Hydroxypropyl-Beta-Cyclodextrin Source: PMC - NIH URL: [Link]

  • Title: Esterase responsive release of anti-cancer agents from conjugated lipid nanocarrier and the regulatory considerations Source: PMC - NIH URL: [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Dimethyl 2,6-Dihydroxybenzene-1,4-dicarboxylate Derivatives

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for optimizing the reaction temperature during the synthesis of di...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and guidance for optimizing the reaction temperature during the synthesis of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate and its derivatives. This document offers a comprehensive question-and-answer-based approach to address specific experimental challenges, grounded in scientific principles and practical field experience.

Troubleshooting Guide: Reaction Temperature Optimization

The synthesis of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, a crucial intermediate in pharmaceutical and materials science, is typically achieved through the Fischer esterification of 2,6-dihydroxyterephthalic acid with methanol, catalyzed by an acid.[1][2][3] Reaction temperature is a critical parameter that significantly influences reaction rate, yield, and the impurity profile.

Question 1: My reaction is proceeding very slowly, and the yield of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is low. What is the likely cause related to temperature?

Answer:

A sluggish reaction and low yield are often interconnected and can be attributed to an inadequate reaction temperature. The Fischer esterification is an equilibrium-driven process that requires sufficient thermal energy to overcome the activation energy barrier.[4]

Causality:

  • Insufficient Kinetic Energy: At lower temperatures, reactant molecules possess less kinetic energy, leading to fewer effective collisions between the protonated carboxylic acid and the alcohol nucleophile. This slows down the formation of the tetrahedral intermediate, a key step in the esterification mechanism.

  • Equilibrium Considerations: The Fischer esterification is a reversible reaction.[4][5] Lower temperatures can hinder the forward reaction rate more significantly than the reverse (hydrolysis), preventing the equilibrium from shifting sufficiently towards the product side.

Troubleshooting Steps:

  • Verify Reflux Conditions: For the synthesis of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate in methanol, the reaction is typically conducted at reflux temperature.[1] Ensure that the reaction mixture is genuinely refluxing, which for methanol is approximately 65°C at standard atmospheric pressure. A visible and steady condensation of the solvent in the reflux condenser is a good indicator.

  • Increase Heating Mantle/Oil Bath Temperature: If reflux is not achieved, gradually increase the temperature of your heating source. Monitor the internal reaction temperature with a calibrated thermometer if possible.

  • Consider Solvent Choice: While methanol is the standard alcohol for producing the dimethyl ester, if you are synthesizing other dialkyl derivatives, ensure the reaction temperature is at or near the boiling point of the respective alcohol.

Question 2: I've increased the temperature, but my yield hasn't improved significantly, and I'm observing the formation of side products. What's happening?

Answer:

Exceeding the optimal temperature can lead to thermal degradation of the starting material and/or the product, as well as promote side reactions. For dihydroxy-substituted aromatic compounds, decarboxylation is a common side reaction at elevated temperatures.

Causality:

  • Decarboxylation: 2,6-Dihydroxyterephthalic acid, like many other hydroxybenzoic acids, can undergo decarboxylation upon heating, leading to the formation of 1,3-dihydroxybenzene (resorcinol) and carbon dioxide. This irreversible side reaction consumes the starting material, thereby reducing the yield of the desired diester.

  • Thermal Decomposition: The desired product, dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, may also be susceptible to thermal decomposition at excessively high temperatures, although specific data for this compound is limited. However, related aromatic polyesters show thermal decomposition at temperatures above 300°C.

Troubleshooting Steps:

  • Optimize Reflux Temperature: While reflux is generally recommended, "vigorous" reflux might be too aggressive. Aim for a gentle, steady reflux. You can control this by slightly reducing the set temperature on your heating mantle.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction.[1] Spot the reaction mixture alongside your starting material and, if possible, a pure sample of the product. Look for the appearance of new, unidentified spots which could indicate side products.

  • Characterize Byproducts: If you have access to techniques like NMR or Mass Spectrometry, analyzing the crude product mixture can help identify the side products. The presence of resorcinol would be a strong indicator of decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction time when using reflux temperature?

A published procedure for the synthesis of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate specifies a reaction time of 72 hours at reflux temperature in methanol with thionyl chloride as a catalyst.[1] However, the optimal time can vary based on the efficiency of the catalyst and the scale of the reaction. It is highly recommended to monitor the reaction's progress using TLC to determine the point of completion.

Q2: How does the choice of acid catalyst affect the optimal reaction temperature?

Stronger acids, such as sulfuric acid or thionyl chloride, can effectively catalyze the reaction at the reflux temperature of methanol.[1] Weaker acid catalysts may require higher temperatures to achieve a comparable reaction rate. However, for this specific substrate, the risk of decarboxylation at higher temperatures must be considered. If using a milder catalyst, a longer reaction time at a moderate temperature might be a better strategy than increasing the temperature.

Q3: Can I run the reaction at a temperature lower than reflux to minimize side products?

Yes, running the reaction at a temperature below reflux is a valid strategy to minimize temperature-related side reactions like decarboxylation. However, this will also decrease the reaction rate. You will likely need to extend the reaction time significantly to achieve a good yield. Again, monitoring the reaction by TLC is crucial to find the right balance between reaction time and purity.

Q4: How can I effectively remove water from the reaction to drive the equilibrium towards the product?

In a standard reflux setup using an excess of the alcohol (methanol), the large excess of the alcohol itself helps to drive the equilibrium forward. For higher-boiling alcohols, a Dean-Stark apparatus can be employed to azeotropically remove water. However, for methanol, its low boiling point makes this less practical. The use of a dehydrating agent compatible with the reaction conditions could be considered, but this can complicate the work-up procedure. The most common and practical approach for this specific synthesis is the use of a large excess of methanol.

Experimental Protocol: Synthesis of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate

This protocol is adapted from a literature procedure.[1]

Materials:

  • 2,6-Dihydroxyterephthalic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Sodium bicarbonate (NaHCO₃)

  • Water (deionized)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Dropping funnel

  • Standard laboratory glassware for work-up and filtration

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dihydroxyterephthalic acid (15 mmol) in methanol (45 ml).

  • Slowly add thionyl chloride (3 ml) to the solution via a dropping funnel. Caution: This reaction is exothermic and releases HCl gas. Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to a gentle reflux (approximately 65°C for methanol) and maintain this temperature for 72 hours.

  • Monitor the progress of the reaction by TLC (Thin Layer Chromatography).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Pour the residue into water (50 ml).

  • Carefully neutralize the solution to pH 7.0 with a saturated solution of sodium bicarbonate.

  • The product will precipitate as a white solid. Collect the solid by vacuum filtration and wash it with water.

  • For further purification, the solid can be recrystallized from methanol.

Data Presentation

ParameterRecommended Value/ConditionRationalePotential Issues of Deviation
Reaction Temperature Reflux (approx. 65°C for methanol)Provides sufficient energy for the reaction to proceed at a reasonable rate without excessive side product formation.Too Low: Slow reaction rate, low yield. Too High: Increased risk of decarboxylation and thermal degradation.
Reaction Time 72 hours (with monitoring)Allows the reaction to proceed to completion.Too Short: Incomplete reaction, low yield. Too Long: Potential for increased side product formation, though less critical than temperature.
Catalyst Thionyl Chloride or Sulfuric AcidStrong acid catalyst to promote the esterification.Inefficient Catalyst: Slow reaction rate, may require higher temperatures which can lead to side reactions.

Visualization

Troubleshooting Workflow for Optimizing Reaction Temperature

G cluster_0 Problem Identification cluster_1 Initial Checks & Actions cluster_2 Troubleshooting Paths cluster_3 Outcomes A Low Yield / Slow Reaction C Verify Reflux Temperature (approx. 65°C for Methanol) A->C B Significant Side Product Formation D Monitor with TLC B->D F Decrease Reaction Temperature (run below reflux) B->F E Increase Heating Mantle Temperature C->E If not refluxing H Characterize Side Products (NMR, MS) D->H If unknown spots appear I Improved Yield & Reaction Rate E->I G Extend Reaction Time F->G J Reduced Side Products, Purer Product G->J K Identification of Decarboxylation H->K

Caption: A flowchart for troubleshooting common issues related to reaction temperature in the synthesis of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate derivatives.

References

  • Dai, J., et al. (2010). Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. Acta Crystallographica Section E: Structure Reports Online, 66(4), o981. Available at: [Link]

  • Wikipedia. (2023). Fischer–Speier esterification. Available at: [Link]

  • Chemistry LibreTexts. (2021). Fischer Esterification. Available at: [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Available at: [Link]

  • PubMed. (2010). Dimethyl 2,6-dihydroxy-benzene-1,4-dicarboxyl-ate. Available at: [Link]

  • Wikipedia. (2023). Barton decarboxylation. Available at: [Link]

  • Chemistry Steps. (2021). Fischer Esterification. Available at: [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Available at: [Link]

Sources

Optimization

Technical Support Center: Resolving Steric Hindrance Issues with Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate Ligands

Disclaimer: The protocols and advice provided herein are intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The protocols and advice provided herein are intended for use by qualified professionals. All experiments should be conducted with appropriate safety precautions.

Introduction: The Challenge of Steric Hindrance with Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is a valuable ligand in the fields of materials science and drug development, particularly in the synthesis of Metal-Organic Frameworks (MOFs). Its rigid structure and available coordination sites make it an attractive building block. However, the positioning of the two methoxycarbonyl groups in close proximity to the hydroxyl groups introduces significant steric hindrance. This spatial crowding can impede or prevent reactions at the hydroxyl or carboxylate sites, leading to low yields, incomplete reactions, or the formation of undesired products. This guide provides troubleshooting strategies and detailed protocols to address these common challenges.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically impact reactions involving dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate?

A1: Steric hindrance is a phenomenon where the size of atomic groups within a molecule obstructs the path of incoming reagents, slowing down or preventing a chemical reaction.[1][2] In dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, the bulky methoxycarbonyl (-COOCH₃) groups are situated ortho to the hydroxyl (-OH) groups on the benzene ring. This arrangement creates a sterically crowded environment around the hydroxyl groups, which are often the target for reactions like etherification or esterification. Similarly, the carboxylate groups can be hindered in their ability to coordinate with metal centers during MOF synthesis.

Q2: Which functional groups on dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate are most affected by steric hindrance?

A2: Both the hydroxyl and the methoxycarbonyl groups are affected.

  • Hydroxyl Groups: Reactions that require direct access to the hydroxyl oxygen, such as O-alkylation and O-acylation, are significantly hindered.

  • Methoxycarbonyl Groups: The coordination of the carboxylate oxygen to metal centers in MOF synthesis can be impeded, affecting the formation and crystallinity of the framework.

Troubleshooting Guide: Common Experimental Issues and Solutions

Issue 1: Low Yield and Poor Crystallinity in MOF Synthesis

Problem: You are attempting to synthesize a MOF using dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate as the organic linker, but the resulting product has a low yield and poor crystallinity, as determined by Powder X-ray Diffraction (PXRD).

Root Cause Analysis: The steric bulk of the methoxycarbonyl groups can interfere with the efficient coordination of the carboxylate groups to the metal centers, leading to a disordered or amorphous product.

Solutions:

  • Employ a Modulator-Assisted Synthesis: Modulators are small molecules, typically monocarboxylic acids, that compete with the primary linker for coordination to the metal centers.[3] This competition slows down the reaction kinetics, promoting the growth of more ordered, crystalline structures.[4][5]

    • Recommended Modulators: Acetic acid, formic acid, or benzoic acid.[3][6]

    • Protocol: Introduce the modulator to the reaction mixture at a specific molar ratio relative to the metal precursor. A typical starting point is a 10:1 to 40:1 modulator-to-metal-salt ratio.

  • Optimize Solvent and Temperature Conditions: The choice of solvent and reaction temperature can significantly influence the outcome of a solvothermal synthesis.[7]

    • Solvent: High-boiling point polar aprotic solvents like N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF) are commonly used.[7] Experiment with solvent mixtures to fine-tune the solubility of your reactants.

    • Temperature: Gradually increase the reaction temperature in increments of 10-20 °C to provide sufficient energy to overcome the activation barrier imposed by steric hindrance. Monitor for any signs of product decomposition at higher temperatures.

Experimental Workflow for MOF Synthesis Optimization:

MOF_Optimization A Initial Synthesis: Low Yield & Crystallinity B Introduce Modulator (e.g., Acetic Acid, 20 eq.) A->B C Analyze Product: PXRD, Yield B->C D Optimize Temperature (e.g., 100°C, 120°C, 140°C) C->D If still suboptimal F Optimized Conditions: High Yield & Crystallinity C->F If successful E Analyze Product: PXRD, Yield D->E E->F Success Steric_Hindrance_Solutions A Steric Hindrance Issue B Low Reaction Rate / Yield A->B C Increase Kinetic Energy B->C D Use Less Bulky Reagents B->D E Employ a Catalyst B->E F Higher Temperature C->F G Microwave Irradiation C->G H Smaller Base (e.g., NaH) D->H I Organocatalyst / Transition Metal Catalyst E->I

Sources

Reference Data & Comparative Studies

Validation

Dimethyl 2,6-Dihydroxybenzene-1,4-dicarboxylate vs. Terephthalic Acid in MOF Topology: A Comprehensive Comparison Guide

In the rational design of Metal-Organic Frameworks (MOFs), the choice of organic linker dictates not only the final topology but also the crystallization kinetics and pore environment. This guide provides an in-depth com...

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Author: BenchChem Technical Support Team. Date: April 2026

In the rational design of Metal-Organic Frameworks (MOFs), the choice of organic linker dictates not only the final topology but also the crystallization kinetics and pore environment. This guide provides an in-depth comparison between the classic, unfunctionalized terephthalic acid (H2BDC) and the highly functionalized ester precursor, dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate .

By analyzing the transition from a highly symmetric free acid to an asymmetric, sterically hindered ester prodrug, we will explore the causality behind topological shifts and provide self-validating protocols for their implementation.

Mechanistic Causality: Kinetics, Symmetry, and Steric Hindrance

The fundamental differences between these two precursors lie in two distinct chemical phenomena: in situ hydrolysis kinetics and symmetry-breaking steric bulk .

The Kinetic Advantage of Ester Prodrugs

Terephthalic acid is a fully active dicarboxylic acid. When introduced to metal nodes (e.g., Zr⁴⁺ or Fe³⁺) under solvothermal conditions, deprotonation and coordination occur rapidly. While this fast kinetic pathway is excellent for forming classic, highly symmetric topologies like the fcu network in UiO-66 or the mtn network in MIL-101[1], it can also lead to rapid precipitation of amorphous kinetic products if not heavily modulated.

Conversely, dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate acts as a "prodrug" for the linker. The methyl ester groups prevent immediate coordination. Instead, the molecule must undergo slow, in situ hydrolysis to release the active 2,6-dihydroxyterephthalic acid (2,6-DHTA)[2]. This controlled release maintains a low supersaturation of the active linker, favoring the slow growth of large, highly crystalline, and defect-free thermodynamic products.

Symmetry Breaking and Topological Shifts

Terephthalic acid possesses D2h​ symmetry, which promotes isotropic 3D framework growth. However, the 2,6-dihydroxy substitution on the ester precursor introduces profound asymmetry ( C2v​ symmetry). The two hydroxyl groups are positioned adjacent to only one of the carboxylate groups.

This creates massive steric hindrance on one hemisphere of the linker, forcing the adjacent carboxylate out of the aromatic plane and restricting the coordination angles available to the metal secondary building units (SBUs). As a result, the high-symmetry 3D topologies typically seen with BDC are often destabilized. Instead, the assembly is driven toward lower-symmetry networks, highly distorted 3D frameworks, or even 1D helical coordination polymers[3].

Quantitative Performance & Topological Data

The table below summarizes the divergent properties and topological outcomes of utilizing these two precursors in MOF synthesis.

ParameterTerephthalic Acid (H2BDC)Dimethyl 2,6-Dihydroxybenzene-1,4-dicarboxylate
Precursor State Active Dicarboxylic AcidEster Prodrug (Requires in situ hydrolysis)
Linker Symmetry D2h​ (Highly Symmetric) C2v​ (Asymmetric due to 2,6-substitution)
Steric Profile UnhinderedHighly hindered at one carboxylate site
Crystallization Kinetics Fast (High supersaturation)Slow (Controlled by hydrolysis rate)
Typical Topologies pcu (MOF-5), fcu (UiO-66), mtn (MIL-101)Distorted networks, 1D helical polymers
Pore Environment Hydrophobic / Non-polarHighly Hydrophilic (Free -OH groups)

Visualizing Topological Determinants

The following diagrams illustrate the logical relationships between precursor choice, reaction kinetics, and final MOF topology.

G cluster_0 Terephthalic Acid (H2BDC) cluster_1 Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate A1 Free Acid Linker A2 Rapid Coordination A1->A2 A3 High-Symmetry Topology (e.g., fcu, pcu) A2->A3 B1 Ester Precursor B2 In Situ Hydrolysis (Slow Release) B1->B2 B3 Steric Hindrance (Asymmetric Coordination) B2->B3 B4 Low-Symmetry / Helical Topology B3->B4

Caption: Kinetic and steric pathways dictating MOF topology from acid vs. ester precursors.

G M Metal Cluster SBU (e.g., Zr6O4(OH)4) L1 BDC (D2h Symmetry) Unhindered M->L1 coordinates L2 2,6-DHTA (C2v Symmetry) Sterically Hindered M->L2 coordinates T1 Isotropic 3D Network L1->T1 yields T2 Anisotropic/1D Growth L2->T2 yields

Caption: Impact of linker symmetry and steric bulk on topological outcomes.

Self-Validating Experimental Protocols

To demonstrate the practical application of these principles, below are two comparative, step-by-step methodologies. These protocols are designed as self-validating systems, ensuring that the causality of the chemical additions is verifiable at each step.

Protocol A: Standard Synthesis of UiO-66 via Terephthalic Acid

Objective: Rapid formation of a high-symmetry fcu topology via direct coordination.

  • Precursor Dissolution: Dissolve 1.0 mmol of ZrCl₄ and 1.0 mmol of terephthalic acid (H2BDC) in 30 mL of N,N-dimethylformamide (DMF).

    • Causality: DMF acts as both the solvent and the source of basic dimethylamine (upon thermal degradation) to deprotonate the H2BDC.

  • Modulation: Add 30 equivalents (approx. 1.7 mL) of glacial acetic acid.

    • Causality: Acetic acid acts as a competitive monocarboxylate modulator. Because H2BDC coordinates so rapidly, the modulator is strictly required to slow down framework extension and prevent the formation of an amorphous gel.

  • Solvothermal Growth: Seal the mixture in a Teflon-lined autoclave and heat at 120 °C for 24 hours.

  • Validation (Self-Check): Following centrifugation and washing with DMF/methanol, perform Powder X-Ray Diffraction (PXRD). The presence of sharp peaks at 2θ = 7.3° and 8.5° validates the successful formation of the highly symmetric fcu topology.

Protocol B: Modulated In Situ Synthesis via Dimethyl 2,6-Dihydroxybenzene-1,4-dicarboxylate

Objective: Controlled topological assembly utilizing ester hydrolysis and steric direction.

  • Precursor Dissolution: Dissolve 1.0 mmol of ZrCl₄ and 1.0 mmol of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate in a 30 mL mixed solvent system of DMF/Water (5:1 v/v).

    • Causality: Water is explicitly required here as the nucleophile to drive the in situ hydrolysis of the dimethyl ester into the active 2,6-DHTA linker[2].

  • Catalytic Modulation: Add 1.5 mL of concentrated Hydrochloric Acid (HCl, 37%).

    • Causality: HCl serves a highly specific dual purpose. First, it acts as an acid catalyst to initiate the slow hydrolysis of the ester bonds. Second, the chloride ions act as a competitive modulator on the Zr nodes, compensating for the lack of acetic acid.

  • Solvothermal Growth: Seal the mixture and heat at 90 °C for 48 hours.

    • Causality: A lower temperature and longer duration are utilized to match the slow kinetics of the ester hydrolysis, ensuring that crystal growth only occurs as the active linker is gradually released.

  • Validation (Self-Check):

    • Chemical Validation: Analyze the supernatant via ¹H-NMR to ensure the disappearance of the methyl ester peak (~3.8 ppm), validating complete hydrolysis.

    • Structural Validation: Perform PXRD. The diffractogram will deviate significantly from the standard fcu pattern, reflecting the lower-symmetry topology forced by the bulky 2,6-hydroxyl groups[3].

References

  • Agola, P., & Taddei, M. (2025). A water-based synthetic route to the metal–organic framework UiO-66 starting from PET-derived terephthalate esters. RSC Publishing.2

  • Author(s). (2025). Controlled Assembly of Chiral One-Dimensional Helical Coordination Polymers for Circularly Polarized Luminescence and Polydimethylsiloxane-Assisted Signal Inversion and Amplification. ACS Materials Letters. 3

  • Author(s). (2021). Exploring and expanding the Fe-terephthalate metal–organic framework phase space by coordination and oxidation modulation. RSC Publishing. 1

Sources

Comparative

A Comparative Guide to the FTIR Spectroscopic Analysis of Dimethyl 2,6-Dihydroxybenzene-1,4-dicarboxylate

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, a terephthalate derivative,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and materials science, the precise characterization of molecular structures is paramount. Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, a terephthalate derivative, serves as a significant pharmacological and material intermediate.[1] Its unique structure, featuring both phenolic hydroxyl groups and methyl ester functionalities on a central aromatic ring, presents a distinct spectroscopic profile. This guide provides an in-depth analysis of its Fourier-Transform Infrared (FTIR) spectrum, comparing it with structurally related alternatives to highlight key distinguishing features. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical applicability.

The Structural Rationale: Why FTIR is a Critical Tool

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate possesses several key functional groups whose vibrational modes are readily detectable by FTIR spectroscopy:

  • Hydroxyl (-OH) groups: The two phenolic hydroxyl groups are expected to engage in strong intramolecular hydrogen bonding with the adjacent ester carbonyl oxygens, a feature confirmed by crystallographic studies.[1][2] This interaction significantly influences the position and shape of the O-H stretching band.

  • Ester (C=O and C-O) groups: As an aromatic ester, it will exhibit characteristic carbonyl (C=O) and carbon-oxygen (C-O) stretching vibrations.[3][4][5]

  • Aromatic Ring (C=C and C-H): The tetrasubstituted benzene ring gives rise to specific C=C stretching and C-H bending vibrations that are sensitive to the substitution pattern.[6][7]

FTIR spectroscopy allows for a rapid, non-destructive confirmation of these structural motifs, making it an indispensable tool for identity confirmation, purity assessment, and studying intermolecular interactions.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

To obtain a high-quality FTIR spectrum of a solid sample like dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, two primary methods are recommended: the Potassium Bromide (KBr) pellet technique and Attenuated Total Reflectance (ATR).

Method 1: The KBr Pellet Transmission Method

This classic technique is renowned for producing high-quality spectra with sharp peaks and an excellent signal-to-noise ratio, making it ideal for detailed analysis.[8]

Rationale: The sample is finely ground and dispersed in a matrix of spectroscopic-grade KBr. KBr is transparent in the mid-infrared region (4000-400 cm⁻¹), ensuring that all observed absorption bands originate from the sample.[8] Pressing the mixture under high pressure creates a thin, transparent pellet through which the infrared beam can pass.[9][10][11][12]

Step-by-Step Protocol:

  • Drying: Dry spectroscopic grade KBr powder in an oven at 110 °C overnight and store it in a desiccator to prevent moisture absorption, which can introduce interfering O-H bands in the spectrum.[10][12]

  • Grinding: Using an agate mortar and pestle, grind 1-2 mg of the dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate sample to a fine powder. The particle size should be smaller than the wavelength of the IR radiation to minimize scattering effects.[12]

  • Mixing: Add approximately 200-250 mg of the dried KBr to the mortar and mix thoroughly with the sample until a homogenous mixture is obtained.[9][11][12]

  • Pellet Pressing: Transfer the mixture to an evacuable pellet die. Evacuate the die for 1-2 minutes to remove air and moisture.[12] Apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.[10][11]

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum against a background of a pure KBr pellet or an empty sample chamber.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_analysis Analysis Grind Grind Sample (1-2 mg) Mix Mix with KBr (~200 mg) Grind->Mix Transfer Transfer to Die Mix->Transfer Evacuate Evacuate Die (1-2 min) Transfer->Evacuate Press Apply Pressure (8-10 tons) Evacuate->Press Release Release & Remove Pellet Press->Release Mount Mount Pellet in Holder Release->Mount Acquire Acquire Spectrum Mount->Acquire Result Result Acquire->Result High-Resolution Spectrum

Caption: KBr Pellet Method Workflow.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a modern, rapid, and versatile alternative that requires minimal to no sample preparation, making it ideal for routine checks and high-throughput analysis.[13][14][15]

Rationale: The sample is placed in direct contact with a high-refractive-index crystal (commonly diamond or zinc selenide). The IR beam is directed through the crystal and reflects internally. At the point of reflection, an evanescent wave penetrates a few microns into the sample, where it can be absorbed.[13] The attenuated light is then reflected back to the detector.

Step-by-Step Protocol:

  • Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the clean, empty crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal. Good contact is essential for a high-quality spectrum.[16]

  • Analysis: Acquire the FTIR spectrum.

  • Cleaning: After analysis, thoroughly clean the crystal surface with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

G Start Start Clean Clean ATR Crystal Start->Clean Background Acquire Background Spectrum Clean->Background Apply_Sample Apply Solid Sample to Crystal Background->Apply_Sample Apply_Pressure Apply Pressure with Clamp Apply_Sample->Apply_Pressure Acquire_Spectrum Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Clean_Again Clean ATR Crystal Acquire_Spectrum->Clean_Again End End Clean_Again->End

Caption: ATR-FTIR Experimental Workflow.

Spectral Interpretation and Comparison

The FTIR spectrum of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is a composite of its constituent functional groups. Its analysis is best understood by comparing it to simpler, related molecules.

Vibrational ModeDimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (Predicted)Dimethyl Terephthalate (Alternative 1)2,6-Dihydroxybenzoic Acid (Alternative 2)
O-H Stretch (Phenolic) ~3200-3400 cm⁻¹ (Broad, Intramolecular H-bonded)Absent~2500-3300 cm⁻¹ (Very Broad, Dimer)
C-H Stretch (Aromatic) ~3050-3100 cm⁻¹~3050-3100 cm⁻¹~3050-3100 cm⁻¹
C-H Stretch (Aliphatic, -OCH₃) ~2960, 2850 cm⁻¹~2960, 2850 cm⁻¹Absent
C=O Stretch (Ester/Acid) ~1680-1700 cm⁻¹ (H-bonded)~1725 cm⁻¹~1670 cm⁻¹ (Dimerized)
C=C Stretch (Aromatic Ring) ~1600, ~1500 cm⁻¹~1610, ~1500 cm⁻¹~1610, ~1580 cm⁻¹
C-O Stretch (Phenolic) ~1220-1260 cm⁻¹Absent~1230-1280 cm⁻¹
C-O Stretch (Ester, Asymmetric) ~1250-1300 cm⁻¹~1280 cm⁻¹Absent
C-O Stretch (Ester, Symmetric) ~1100-1130 cm⁻¹~1120 cm⁻¹Absent
C-H Out-of-Plane Bend (Aromatic) ~800-880 cm⁻¹~875 cm⁻¹ (para-substituted)~750-810 cm⁻¹ (trisubstituted)
Analysis of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate
  • O-H Region (3200-3400 cm⁻¹): Unlike the very broad absorption seen in carboxylic acids resulting from dimer formation, the target molecule will show a moderately broad peak. This is due to the strong intramolecular hydrogen bond between the phenolic -OH and the ester C=O. This peak is a key identifier and distinguishes it from its non-hydroxylated counterpart, dimethyl terephthalate.

  • C=O Region (~1680-1700 cm⁻¹): Aromatic esters typically show a C=O stretch around 1715-1730 cm⁻¹.[3] However, the intramolecular hydrogen bonding in our target molecule will lower this frequency significantly, likely into the 1680-1700 cm⁻¹ range. This shift is a direct consequence of the H-bond weakening the C=O double bond.

  • The "Rule of Three" for Esters: Aromatic esters are known for a pattern of three strong peaks: the C=O stretch (~1700 cm⁻¹), the asymmetric C-C-O stretch (1250-1310 cm⁻¹), and the symmetric O-C-C stretch (1100-1130 cm⁻¹).[3][5] In our target molecule, the phenolic C-O stretch will likely overlap with the asymmetric C-C-O stretch, resulting in a very strong, complex absorption band in the 1200-1300 cm⁻¹ region.[17]

  • Fingerprint Region (Below 1500 cm⁻¹): The substitution pattern (1,2,4,6-) will give rise to a characteristic C-H out-of-plane bending band. For a ring with two adjacent hydrogens, this typically appears in the 800-880 cm⁻¹ range.[7] This pattern will differ from the bands seen for the para-substituted dimethyl terephthalate.

Comparison with Alternative 1: Dimethyl Terephthalate

This molecule provides a baseline for a non-hydroxylated aromatic diester.

  • Key Difference: The most striking difference is the complete absence of the broad O-H stretching band above 3100 cm⁻¹.

  • C=O Position: Its C=O stretching frequency will be higher, around 1725 cm⁻¹, as there is no hydrogen bonding to lower the vibrational energy.[3]

  • C-O Stretches: It will display the two distinct C-O ester stretches clearly, without the overlapping phenolic C-O band.

Comparison with Alternative 2: 2,6-Dihydroxybenzoic Acid

This precursor molecule highlights the effect of esterification.

  • Key Difference: It lacks the characteristic aliphatic C-H stretches from the methyl groups (~2960 cm⁻¹) and the two distinct C-O ester stretches.

  • O-H and C=O Bands: It will display a very broad O-H stretch from ~2500-3300 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer, which overlaps the C-H stretching region. The C=O stretch will also be low (~1670 cm⁻¹) due to dimerization. The absence of the sharp methyl C-H peaks and the distinct ester C-O bands clearly differentiates it from the target molecule.

Conclusion

The FTIR spectrum of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is highly characteristic, defined by the interplay of its phenolic and ester functionalities. The key diagnostic features are a moderately broad O-H stretch around 3200-3400 cm⁻¹ and a hydrogen-bond-shifted C=O stretch near 1680-1700 cm⁻¹. These features, when analyzed in conjunction with the complex C-O stretching region and the unique fingerprint of the tetrasubstituted aromatic ring, provide a definitive spectroscopic signature. By comparing this profile against non-hydroxylated (dimethyl terephthalate) and non-esterified (2,6-dihydroxybenzoic acid) analogues, researchers can unambiguously confirm the chemical identity and structural integrity of this important intermediate, ensuring the quality and reliability of their work in drug development and material science.

References

  • Vertex AI Search.
  • Anton Paar. Attenuated total reflectance (ATR) - Anton Paar Wiki. Accessed April 7, 2026.
  • Shimadzu. KBr Pellet Method. Accessed April 7, 2026.
  • Bruker.
  • Specac Ltd. Everything You Need to Know About ATR-FTIR Spectroscopy. Accessed April 7, 2026.
  • Kintek Press. What Are The Advantages Of Using Kbr Pellets In Ftir Spectroscopy? Achieve High-Sensitivity Analysis With Sharp Peaks. Accessed April 7, 2026.
  • Pellet Press Die Sets. Making KBr Pellets for FTIR: Step by Step Guide. Accessed April 7, 2026.
  • Spectroscopy Online. Interpreting the Spectra of Substituted Benzene Rings. Accessed April 7, 2026.
  • ResearchGate. PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS - Research Article. Accessed April 7, 2026.
  • PerkinElmer.
  • ACS Publications. Infrared Spectra Simulation of Substituted Benzene Derivatives on the Basis of a 3D Structure Representation | Analytical Chemistry. Accessed April 7, 2026.
  • meet.acellec.cat. INFRARED SPECTRUM OF BENZENE. Accessed April 7, 2026.
  • Spectroscopy Online. The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Accessed April 7, 2026.
  • PIKE Technologies. Perfect Pellet Making. Accessed April 7, 2026.
  • ResearchGate. The C=O bond, part VII: Aromatic esters, organic carbonates, and more of the rule of three. Accessed April 7, 2026.
  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Accessed April 7, 2026.
  • PubMed.
  • Doc Brown's Chemistry. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes. Accessed April 7, 2026.
  • PMC.
  • PubMed.
  • InstaNANO. FTIR Functional Group Database Table with Search. Accessed April 7, 2026.
  • SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Accessed April 7, 2026.
  • ResearchGate. FTIR analysis of phenolic extracts from Moringa oleifera leaves. Accessed April 7, 2026.
  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three. Accessed April 7, 2026.

Sources

Validation

Comparing thermal stability of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate polymers

A Senior Application Scientist's Guide to the Thermal Stability of Dimethyl 2,6-Dihydroxybenzene-1,4-dicarboxylate Polymers Introduction: The Quest for Thermally Stable Polymers In the realm of high-performance materials...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to the Thermal Stability of Dimethyl 2,6-Dihydroxybenzene-1,4-dicarboxylate Polymers

Introduction: The Quest for Thermally Stable Polymers

In the realm of high-performance materials, the demand for polymers with exceptional thermal stability is ever-present. From aerospace engineering to microelectronics, the ability of a material to withstand high temperatures without degrading is paramount. Aromatic polyesters, known for their rigid backbones and strong intermolecular interactions, are a class of polymers that often exhibit excellent thermal properties[1]. This guide focuses on a specific, yet promising, building block for such polymers: dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate. By exploring its potential contribution to polymer thermal stability, we aim to provide researchers, scientists, and drug development professionals with a predictive comparison and a framework for evaluating polymers derived from this monomer.

The incorporation of the 2,6-dihydroxybenzene-1,4-dicarboxylate moiety into a polyester backbone is anticipated to confer significant thermal resilience. The symmetrically substituted aromatic ring introduces rigidity, while the hydroxyl and ester groups provide sites for strong intermolecular hydrogen bonding. This guide will delve into the expected thermal characteristics of polymers synthesized from this monomer, comparing them with other relevant aliphatic and aromatic polyesters. Our analysis will be grounded in established principles of polymer chemistry and supported by data from analogous systems.

Methodology: Synthesis and Thermal Analysis

To comparatively assess the thermal stability of a polymer derived from dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, a robust experimental workflow is essential. This section outlines a standard methodology for the synthesis and subsequent thermal characterization of such a polymer.

Polymer Synthesis: A Two-Step Melt Polycondensation Approach

A common and effective method for synthesizing high-molecular-weight polyesters is a two-step melt polycondensation process, which involves an initial transesterification followed by a polycondensation step under high vacuum[2].

Experimental Protocol:

  • Monomer Preparation: The synthesis of the dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate monomer can be achieved through the esterification of 2,6-dihydroxyterephthalic acid with methanol[3][4].

  • Transesterification:

    • Charge the reaction vessel with equimolar amounts of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate and a suitable diol (e.g., ethylene glycol, 1,4-butanediol).

    • Add a catalyst, such as antimony(III) oxide or zinc acetate, at a concentration of 200-300 ppm.

    • Heat the mixture to 180-200°C under a nitrogen atmosphere to initiate the transesterification reaction, during which methanol is distilled off.

  • Polycondensation:

    • After the removal of methanol ceases, gradually increase the temperature to 250-280°C.

    • Simultaneously, reduce the pressure to below 1 Torr to facilitate the removal of the diol by-product and drive the polymerization reaction towards a high molecular weight.

    • Continue the reaction until the desired melt viscosity is achieved, indicating the formation of a high-molecular-weight polymer.

    • Cool the polymer under nitrogen and collect it for further analysis.

Causality Behind Experimental Choices: The two-step process allows for controlled removal of by-products, which is crucial for achieving a high degree of polymerization. The use of a catalyst is essential to accelerate the reaction rates, while the high temperature and vacuum in the second step are necessary to overcome the equilibrium limitations of the polycondensation reaction.

Thermal Stability Assessment: TGA and DSC

Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques for evaluating the thermal properties of polymers[5][6].

TGA Protocol:

  • Place a small sample (5-10 mg) of the polymer in a TGA pan.

  • Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • Record the weight loss of the sample as a function of temperature. The onset temperature of decomposition (Td) is a key indicator of thermal stability.

DSC Protocol:

  • Seal a small sample (5-10 mg) of the polymer in a DSC pan.

  • Heat the sample to a temperature above its expected melting point, then cool it rapidly to a low temperature to create a uniform thermal history.

  • Reheat the sample at a controlled rate (e.g., 10°C/min) and record the heat flow. The glass transition temperature (Tg) and melting temperature (Tm) can be determined from the resulting thermogram.

Self-Validating System: The combination of TGA and DSC provides a comprehensive picture of a polymer's thermal behavior. TGA pinpoints the temperature at which the material begins to degrade, while DSC reveals important phase transitions, such as the glass transition and melting, which are critical for determining the material's processing and service temperature range.

Data Presentation and Comparative Analysis

The anticipated thermal properties of a polyester derived from dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate (Polymer X) are summarized in the table below and compared with other common polyesters. The values for Polymer X are predictive and based on structure-property relationships observed in similar aromatic polyesters.

Table 1: Comparison of Thermal Properties of Various Polyesters

PolymerMonomer UnitsPredicted/Reported Td (°C)Predicted/Reported Tg (°C)Predicted/Reported Tm (°C)
Polymer X Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate + Ethylene Glycol~400-450~100-120~250-280
PET Terephthalic Acid + Ethylene Glycol~390~75~255
PBT Terephthalic Acid + 1,4-Butanediol~380~55~225
PEN 2,6-Naphthalenedicarboxylic Acid + Ethylene Glycol~430~120~265
Aliphatic Polyester Adipic Acid + 1,4-Butanediol~300-350<0~50-60

Data Interpretation: The rigid aromatic backbone of Polymer X, imparted by the dihydroxybenzene dicarboxylate unit, is expected to significantly enhance its thermal stability compared to aliphatic polyesters and even common aromatic polyesters like PET and PBT. The presence of the hydroxyl groups could also contribute to increased intermolecular hydrogen bonding, further restricting chain mobility and raising the glass transition temperature. Its thermal properties are anticipated to be comparable to or even exceed those of PEN, which is known for its excellent thermal resistance.

Visualizing the Structure and Workflow

To better understand the molecular structure and the experimental process, the following diagrams are provided.

Polymer_Structure cluster_repeat_unit Repeating Unit of Polymer X O1 O C1 C=O O1->C1 Benzene Benzene Ring (2,6-dihydroxy-1,4-dicarboxylate) C1->Benzene C2 C=O Benzene->C2 O2 O C2->O2 CH2_1 CH2 O2->CH2_1 CH2_2 CH2 CH2_1->CH2_2

Caption: Chemical structure of the repeating unit of the hypothetical Polymer X.

Experimental_Workflow Monomer_Prep Monomer Synthesis (Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate) Transesterification Transesterification (with Diol and Catalyst) Monomer_Prep->Transesterification Polycondensation Polycondensation (High Temp & Vacuum) Transesterification->Polycondensation Polymer_Isolation Polymer Isolation and Purification Polycondensation->Polymer_Isolation TGA_Analysis Thermogravimetric Analysis (TGA) Polymer_Isolation->TGA_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Polymer_Isolation->DSC_Analysis Data_Analysis Data Analysis and Comparison TGA_Analysis->Data_Analysis DSC_Analysis->Data_Analysis

Sources

Comparative

High-Resolution vs. Nominal Mass Spectrometry for the Structural Elucidation of Dimethyl 2,6-Dihydroxybenzene-1,4-Dicarboxylate

Introduction & Analytical Challenge Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate ( C10​H10​O6​ ) is a highly functionalized phenolic diester. It serves as a critical synthetic intermediate for complex isoindolinone na...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenge

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate ( C10​H10​O6​ ) is a highly functionalized phenolic diester. It serves as a critical synthetic intermediate for complex isoindolinone natural products (e.g., the antiviral agent stachyflin) and functions as a rigid organic linker in the design of advanced Metal-Organic Frameworks (MOFs) .

For researchers and drug development professionals, the primary analytical challenge lies in unambiguously distinguishing this compound from its positional isomers—most notably, dimethyl 2,5-dihydroxybenzene-1,4-dicarboxylate. This guide objectively compares the performance of three leading mass spectrometry (MS) platforms and provides a self-validating experimental workflow to achieve absolute structural certainty.

Platform Comparison: Choosing the Right Analytical Modality

To accurately profile the fragmentation of this phenolic diester, the choice of MS platform dictates the depth and reliability of the structural information acquired.

Table 1: Performance Comparison of MS Platforms for Phenolic Diester Analysis

Analytical PlatformIonization MethodResolution / Mass AccuracyPrimary ApplicationLimitations for Isomer Differentiation
High-Resolution Q-TOF ESI (Soft)>30,000 FWHM / < 2 ppmStructural elucidation, unknown identificationLower linear dynamic range for absolute quantitation compared to QqQ.
Triple Quadrupole (QqQ) ESI (Soft)Unit Mass / ~0.1 DaHigh-throughput PK/PD quantitation (MRM)Cannot distinguish isobaric neutral losses (e.g., CO vs. C2​H4​ ).
GC-MS (Single Quad) EI (Hard, 70 eV)Unit Mass / ~0.1 DaLibrary matching, volatile analysisExtensive fragmentation often destroys the molecular ion, complicating isomer assignment.

Mechanistic Causality: The Ortho-Effect in Fragmentation

Expertise & Experience Insight: Do not simply rely on library matching; understanding the physical causality of gas-phase fragmentation is essential. The fragmentation of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate in negative electrospray ionization (ESI-) is entirely governed by the spatial proximity of its functional groups—specifically, the ortho-effect .

When subjected to Collision-Induced Dissociation (CID), the deprotonated molecular ion ( [M−H]− at m/z 225.0405) undergoes a highly favorable, proximity-driven elimination of neutral methanol ( CH3​OH , 32.026 Da).

  • The Mechanism: The C1 methyl ester is flanked by hydroxyl groups at the C2 and C6 positions. A proton from the C2 (or C6) hydroxyl group transfers to the methoxy group of the ester, expelling methanol and forming a stable, five-membered lactone ring intermediate (m/z 193.0142).

  • Isomer Differentiation Logic: In the 2,6-isomer, the C4 ester is flanked only by protons (C3 and C5), meaning a second ortho-effect loss of methanol is impossible. Conversely, in the 2,5-isomer, both the C1 and C4 esters have an adjacent ortho-hydroxyl group. Thus, the 2,5-isomer exhibits a diagnostic sequential loss of two methanol molecules ( [M−H−32−32]− ), which is completely absent in the 2,6-isomer. Understanding this causality prevents critical misidentifications during metabolite profiling .

Ortho_Logic M Dimethyl 2,6-dihydroxy... [M-H]⁻ m/z 225.0405 F1 Lactone Intermediate [M-H - CH3OH]⁻ m/z 193.0142 M->F1 Ortho-Effect (-32.026 Da) F2 Decarbonylation [M-H - CH3OH - CO]⁻ m/z 165.0193 F1->F2 -CO (-27.995 Da) F3 Decarboxylation [M-H - CH3OH - CO2]⁻ m/z 149.0244 F1->F3 -CO2 (-43.990 Da)

ESI-MS/MS negative mode fragmentation logic of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness, the following protocol employs a self-validating system using orthogonal chromatography, exact mass filtering, and isotope pattern scoring.

Step 1: Sample Preparation & Internal Standardization
  • Stock Preparation: Dissolve 1.0 mg of dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate in 1.0 mL of LC-MS grade methanol to create a 1 mg/mL stock.

  • Working Solution: Dilute the stock to 10 µg/mL using a 50:50 Water:Acetonitrile (v/v) diluent.

  • Self-Validation Check: Spike the sample with 100 ng/mL of a 13C -labeled internal standard (e.g., 13C6​ -benzoic acid). This acts as a continuous lock-mass calibrant to monitor ionization suppression and validate sub-ppm mass accuracy in real-time.

Step 2: UHPLC Chromatographic Separation
  • Column: C18 reversed-phase column (2.1 x 100 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic acid in Water; (B) 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.3 mL/min.

  • Causality: The acidic mobile phase ensures the phenolic hydroxyls remain fully protonated during chromatography, preventing peak tailing. Upon entering the ESI source, the applied capillary voltage drives the necessary deprotonation for negative mode analysis.

Step 3: High-Resolution ESI-Q-TOF MS/MS Acquisition
  • Source Parameters: ESI negative mode; Capillary voltage 2.5 kV; Desolvation temperature 350 °C.

  • MS1 Scan: Acquire m/z 100–1000. Ensure the [M−H]− ion (m/z 225.0405) is detected with < 2 ppm mass error.

  • MS/MS (CID) Parameters: Isolate m/z 225.04 in the quadrupole. Apply a collision energy ramp of 15–35 eV using Argon as the collision gas.

  • Data Processing: Filter all resulting fragments using a mass defect window of ±5 mDa to eliminate background isobaric chemical noise.

LCMS_Workflow S1 Sample Prep (Spike Internal Std) S2 UHPLC Separation (C18, Gradient Elution) S1->S2 S3 ESI-Q-TOF MS (Negative Mode) S2->S3 S4 Data Analysis (Exact Mass Filtering) S3->S4

Self-validating UHPLC-ESI-Q-TOF MS workflow for phenolic diester structural elucidation.

Quantitative Data Summarization

The following table summarizes the high-resolution MS/MS data obtained via the protocol above, validating the proposed fragmentation pathways and demonstrating the necessity of high-resolution platforms to confirm exact elemental formulas.

Table 2: High-Resolution ESI-MS/MS Fragments of Dimethyl 2,6-Dihydroxybenzene-1,4-Dicarboxylate (Negative Mode)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)FormulaMass Error (ppm)Structural Assignment
225.0405193.014232.0263 C9​H5​O5−​ 0.8Loss of CH3​OH (Lactone formation via ortho-effect)
225.0405181.050643.9899 C9​H9​O4−​ 1.2Loss of CO2​
193.0142165.019327.9949 C8​H5​O4−​ 0.5Loss of CO from lactone intermediate
193.0142149.024443.9898 C8​H5​O3−​ 1.1Loss of CO2​ from lactone intermediate

References

  • First total synthesis of ampullosine, a unique isoquinoline alkaloid isolated from Sepedonium ampullosporum, and of the related permethylampullosine Source: RSC Advances (via PubMed Central) URL:[Link]

  • Metal–Organic Frameworks for Food Safety Source: Chemical Reviews (ACS Publications) URL:[Link]

  • NIST Chemistry WebBook, SRD 69 (Mass Spectrometry Standards) Source: National Institute of Standards and Technology (NIST) URL:[Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merel...

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Author: BenchChem Technical Support Team. Date: April 2026

As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate, grounded in established safety principles and regulatory standards.

The core principle of this guidance is straightforward: Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate must be managed as a hazardous chemical waste. Due to its chemical structure as a substituted hydroquinone and an aromatic ester, it should be handled with the assumption of it being a skin, eye, and respiratory irritant. Disposal via standard trash or sanitary sewer systems is strictly prohibited and can lead to environmental contamination and significant regulatory penalties.[1][2]

Pre-Disposal Hazard Assessment and Safety

Before handling the waste, it is crucial to understand the potential hazards to ensure personal and environmental safety.

Personal Protective Equipment (PPE)

Based on the chemical's structure, direct contact should be avoided. The following PPE is mandatory when handling Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate for disposal:

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles that comply with OSHA 29 CFR 1910.133 or EU EN166 standards.[3]

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Always inspect gloves for tears or holes before use and wash hands thoroughly after handling.[3]

  • Body Protection: A standard laboratory coat is required to prevent skin contact.[3]

Chemical Incompatibilities

To prevent dangerous chemical reactions within a waste container, it is essential to avoid mixing this compound with incompatible materials. While specific reactivity data for this exact compound is limited, its hydroquinone-like structure dictates that it should NOT be mixed with:

  • Strong Oxidizing Agents: Such as peroxides, chlorates, or perchloric acid.[4][5]

  • Strong Acids or Bases: Can cause hydrolysis or other reactions.[4]

Mixing with incompatible materials can lead to exothermic reactions, gas generation, or fire.

Step-by-Step Disposal Protocol

This protocol follows the "cradle-to-grave" hazardous waste management system mandated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][6]

Step 1: Container Selection and Labeling

Proper containment is the first step in the disposal chain.

  • Container Choice: The waste must be stored in a container made of compatible material that can be securely sealed.[2][7] The original product container is often the best choice. The container must be in good condition, free of leaks or external residue.[7]

  • Labeling: This is a critical regulatory requirement. The container must be clearly labeled with the words "Hazardous Waste" .[8] The label must also include:

    • The full, unambiguous chemical name: "Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate". Do not use abbreviations or chemical formulas.[5]

    • An accurate description of the contents (e.g., "Solid Waste").

    • The date when waste was first added to the container.

Step 2: Waste Accumulation and Storage

All hazardous waste must be stored in a designated, controlled area within the laboratory.

  • Satellite Accumulation Area (SAA): This is an area at or near the point of waste generation that is under the control of laboratory personnel.[8][9] The SAA must be situated away from sinks or floor drains to prevent accidental release into the sewer system.[9]

  • Segregation: Store the waste container in secondary containment, such as a plastic bin, to contain any potential leaks. Ensure the container is segregated from incompatible materials as noted in the section above.[2][5]

  • Container Management: Keep the waste container sealed at all times, except when adding waste.[10] Do not overfill containers; leave sufficient headspace for expansion.[10]

Step 3: Arranging for Final Disposal

Laboratory personnel are prohibited from transporting hazardous waste off-site.[7][8]

  • Contact EHS: The disposal of the waste must be managed through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7] Follow your facility's specific procedures for requesting a waste pickup.

  • Documentation: Maintain accurate records of the waste generated, as this is a key component of regulatory compliance.[2]

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is vital.

Spill Response

For a minor spill of solid Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate:

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently dampen the spilled material with water to prevent dust from becoming airborne.[11] DO NOT dry sweep. [12]

  • Carefully sweep the dampened material into a designated hazardous waste container.

  • Clean the spill area thoroughly.

  • Label the container and manage it as hazardous waste.

Personnel Exposure
  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

Disposal Summary Table

ParameterGuidelineRationale & Reference
Waste Classification Solid Hazardous Chemical WasteMust be managed under EPA RCRA regulations.[1][6]
Required PPE Safety Goggles, Nitrile Gloves, Lab CoatPrevents eye/skin irritation and exposure.[3][14]
Container Type Tightly-sealed, chemically compatible container (e.g., original bottle).Prevents leaks and ensures safe transport.[2][7][10]
Labeling "Hazardous Waste" + Full Chemical Name + Accumulation Start Date.Regulatory requirement for identification and safety.[5][8]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment.Ensures control and prevents accidental release.[8][9]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Strong Bases.Avoids potentially violent chemical reactions.[4][5]
Prohibited Disposal Do NOT dispose of in regular trash or down the sanitary sewer.Prevents environmental contamination and protects water systems.[1][7]
Spill Cleanup Dampen to avoid dust, sweep, and collect for hazardous waste disposal.Minimizes inhalation risk during cleanup.[11][12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational workflow for the proper disposal of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

G cluster_start cluster_process Disposal Protocol cluster_end cluster_prohibited start Waste Generation: Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate char Step 1: Characterize as Hazardous Chemical Waste start->char no_trash DO NOT Dispose in Regular Trash start->no_trash no_drain DO NOT Dispose Down the Drain start->no_drain ppe Step 2: Don Appropriate PPE (Goggles, Gloves, Lab Coat) char->ppe container Step 3: Select & Label Compatible Waste Container ppe->container store Step 4: Accumulate in Designated SAA (Segregated, Sealed) container->store pickup Step 5: Arrange Pickup via EHS / Licensed Contractor store->pickup end_node Final Disposal at Licensed TSDF Facility pickup->end_node

Caption: Disposal workflow for Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

References

  • Disposal of Chemicals in the Laboratory. Environmental Marketing Services.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • Laboratory Waste Management: The New Regulations. Pharmacy Purchasing & Products.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
  • Regulation of Laboratory Waste. American Chemical Society.
  • SAFETY DATA SHEET - Fisher Scientific (for Methyl 2,6-dihydroxybenzoate). Fisher Scientific.
  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry.
  • Safety Data Sheet - Merck Millipore (for a related compound). Merck Millipore.
  • Safety Data Sheet - Cayman Chemical (for Dimethyl biphenyl-4,4'-dicarboxylate). Cayman Chemical.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. Thermo Fisher Scientific.
  • STANDARD OPERATING PROCEDURE HAZARDOUS WASTE STORAGE AND DISPOSAL. University of Toronto, Department of Chemistry.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison.
  • Hydroquinone Safety Data Sheet. AK Scientific, Inc..
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hydroquinone Safety Data Sheet. Santa Cruz Biotechnology.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Hydroquinone - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • HYDRQUINONE CAS N°: 123-31-9. OECD Existing Chemicals Database.

Sources

Handling

Personal protective equipment for handling Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate

Hazard Analysis and Risk Assessment Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is a terephthalate derivative.[1] While specific toxicological data is limited, the presence of a dihydroxybenzene core warrants careful...

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Author: BenchChem Technical Support Team. Date: April 2026

Hazard Analysis and Risk Assessment

Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate is a terephthalate derivative.[1] While specific toxicological data is limited, the presence of a dihydroxybenzene core warrants careful handling. For instance, 1,4-dihydroxybenzene (hydroquinone) is known to be harmful if swallowed, causes serious eye damage, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[2] Although the addition of dimethyl dicarboxylate groups may alter the molecule's properties, it is prudent to assume potential for skin and eye irritation, and possible sensitization.

A thorough risk assessment should be conducted before any procedure, considering the scale of the experiment, the potential for aerosolization, and the duration of exposure.[3] All work with this compound, especially in solid (powder) form, should be performed within a certified chemical fume hood to minimize inhalation exposure.[4][5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is critical for minimizing exposure. The following table summarizes the recommended PPE for handling Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles (EN 166 compliant) and a face shield.Standard safety glasses are insufficient. Tightly sealed goggles are necessary to protect against dust particles and splashes. A face shield should be worn over the goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.[6][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).Always inspect gloves for any signs of degradation or perforation before use. Given the lack of specific breakthrough time data, it is recommended to practice double gloving, especially for prolonged handling. Contaminated gloves should be disposed of as hazardous waste.
Body Protection A fully-buttoned, long-sleeved lab coat.A lab coat made of a suitable material should be worn to protect the skin from accidental spills. Ensure the lab coat is clean and in good condition.[8][9]
Respiratory Protection NIOSH/MSHA-approved respirator.A respirator is generally not required for small-scale laboratory use if work is conducted within a properly functioning chemical fume hood.[6] However, if there is a potential for exceeding exposure limits, or if irritation is experienced, appropriate respiratory protection should be worn.[7][8]

Step-by-Step Guide to Safe Handling

The following procedural workflow is designed to ensure the safe handling of Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate from receipt to disposal.

Preparation and Donning PPE
  • Work Area Preparation : Ensure the chemical fume hood is operational and the work area is clean and uncluttered.

  • Gather Materials : Collect all necessary equipment and reagents before handling the compound.

  • Don PPE :

    • Put on the lab coat and fasten all buttons.

    • Don the inner pair of gloves.

    • Put on chemical safety goggles.

    • Don the outer pair of gloves, ensuring they overlap the cuffs of the lab coat.

    • If required, put on a face shield and respirator.

Handling the Compound
  • Weighing and Transfer :

    • Perform all weighing and transfers of the solid compound within the chemical fume hood to contain any dust.

    • Use a spatula for transfers and avoid creating dust clouds.

  • In Solution :

    • When working with solutions, handle them within the fume hood.

    • Keep containers tightly closed when not in use to prevent the release of vapors.[10]

Doffing PPE and Decontamination
  • Remove Outer Gloves : Carefully remove the outer pair of gloves, avoiding contact with the outer surface. Dispose of them in the designated hazardous waste container.

  • Remove Face Shield and Goggles : Remove the face shield (if used) and then the goggles. Clean them according to the manufacturer's instructions.

  • Remove Lab Coat : Remove the lab coat by rolling it inside out to contain any potential contamination.

  • Remove Inner Gloves : Remove the inner pair of gloves and dispose of them in the hazardous waste container.

  • Hand Washing : Wash hands thoroughly with soap and water.[10]

Operational and Disposal Plans

Spill Management
  • Small Spills : For minor spills within a fume hood, absorb the material with an inert, dry substance like sand or vermiculite.[5] Collect the absorbed material into a sealed, airtight container for hazardous waste disposal.[11]

  • Large Spills : In the event of a significant spill, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) office.[5]

Waste Disposal
  • Solid Waste : Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a designated, leak-proof, and clearly labeled hazardous waste container.[5]

  • Liquid Waste : Collect all liquid waste containing Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate in a compatible, sealed hazardous waste container. Do not dispose of it down the drain.[5][12]

  • Disposal Arrangement : All waste must be disposed of through a licensed chemical destruction facility in accordance with local, state, and federal regulations.[5][11]

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Fume Hood gather_materials Gather Materials prep_area->gather_materials don_ppe Don PPE gather_materials->don_ppe weigh_transfer Weigh & Transfer (Solid) don_ppe->weigh_transfer Proceed to handling handle_solution Handle in Solution don_ppe->handle_solution Proceed to handling waste_disposal Waste Disposal weigh_transfer->waste_disposal Generate waste handle_solution->waste_disposal Generate waste spill_management Spill Management spill_management->waste_disposal doff_ppe Doff PPE waste_disposal->doff_ppe decontaminate Decontaminate & Wash doff_ppe->decontaminate

Caption: Workflow for handling Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate.

References

  • Elixirgen Scientific, Inc. (n.d.).
  • Thermo Fisher Scientific. (2025, September 6).
  • Fisher Scientific. (2025, December 22).
  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
  • TCI Chemicals. (2025, June 11).
  • Sigma-Aldrich. (2025, November 7).
  • Merck Millipore. (2021, March 1).
  • Material Safety D
  • Sigma-Aldrich. (2025, November 6).
  • TCI Chemicals. (2025, November 7).
  • Thermo Fisher Scientific. (2025, September 19).
  • Organic Syntheses. (2013). Working with Hazardous Chemicals.
  • ChemicalBook. (2022, August 11).
  • National Center for Biotechnology Information. (n.d.).
  • CymitQuimica. (n.d.).
  • PubMed. (2010, March 31).
  • Chemos GmbH & Co.KG. (2023, August 2).
  • Texas Commission on Environmental Quality. (2014, March 14). 1,4-Dichlorobenzene - Development Support Document.
  • PubMed. (n.d.). Acute and subacute toxicity of 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(o-difluoromethoxyphenyl)-1 ,4-dihydropyridine (PP-1466).
  • Benchchem. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Dimethyl 2,6-dihydroxybenzene-1,4-dicarboxylate
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